1,3-Bis(4-bromophenyl)propanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,3-bis(4-bromophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Br2O/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-2,4-9H,3,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDQAUVBWSUMMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=CC=C(C=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: 1,3-Bis(4-bromophenyl)propanone (CAS 54523-47-6)
Executive Summary
1,3-Bis(4-bromophenyl)propanone (CAS 54523-47-6), also known as 4,4'-dibromodibenzyl ketone, is a critical symmetric diarylketone intermediate. It serves as a linchpin in the synthesis of Aggregation-Induced Emission (AIE) luminogens, specifically tetraphenylethene (TPE) derivatives, and as a rigid linker in Covalent Organic Frameworks (COFs) . Its dual-functional nature—possessing a reactive central carbonyl group for condensation reactions and para-bromo handles for palladium-catalyzed cross-coupling—makes it an indispensable tool in advanced materials science and medicinal chemistry.
Part 1: Chemical Identity & Physicochemical Profile[1][2]
This compound is characterized by high thermal stability and specific solubility profiles that dictate its handling in process chemistry.
Identification & Constants
| Property | Specification |
| CAS Number | 54523-47-6 |
| IUPAC Name | 1,3-Bis(4-bromophenyl)propan-2-one |
| Synonyms | 4,4'-Dibromodibenzyl ketone; 1,3-Bis(4-bromophenyl)acetone |
| Molecular Formula | C₁₅H₁₂Br₂O |
| Molecular Weight | 368.07 g/mol |
| SMILES | C1=CC(=CC=C1CC(=O)CC2=CC=C(C=C2)Br)Br |
Physical Properties & Solubility
| Parameter | Value / Description | Note |
| Appearance | White to light yellow crystalline powder | Color deepens with oxidation/impurities. |
| Melting Point | 117.0 – 121.0 °C | Distinct sharp melt indicates high purity (>99%). |
| Boiling Point | ~427 °C (at 760 mmHg) | High boiling point requires vacuum distillation for purification. |
| Solubility (High) | Dichloromethane (DCM), THF, Acetone, Chloroform | Preferred solvents for reactions. |
| Solubility (Low) | Water, Hexanes, cold Ethanol | Useful for precipitation/recrystallization. |
Part 2: Synthetic Routes & Process Chemistry[1][5][6]
The synthesis of CAS 54523-47-6 relies on constructing the central ketone bridge between two brominated benzyl moieties. While Friedel-Crafts acylation is possible, it often suffers from regioselectivity issues. The most robust, self-validating protocol is the Decarboxylative Self-Condensation of 4-Bromophenylacetic Acid .
Primary Route: Thermal Decarboxylative Condensation
This method utilizes the high-temperature decomposition of the magnesium or iron salt of the corresponding acid. It is preferred for its atom economy and scalability.
Reaction Logic:
Detailed Protocol
-
Reagent Prep: Charge a reaction vessel with 4-bromophenylacetic acid (1.0 eq) and Iron powder (0.6 eq) or Magnesium Oxide (0.6 eq).
-
Salt Formation: Heat the mixture to 100°C under vacuum to remove water and form the metal carboxylate salt.
-
Decarboxylation: Increase temperature to 280–300°C . The salt decomposes, releasing CO₂ and distilling off the ketone.[1]
-
Process Tip: Use a short-path distillation head directly attached to the reaction flask to collect the crude ketone as it forms.
-
-
Purification: The crude distillate will solidify. Recrystallize from hot ethanol or a DCM/Hexane mixture.
-
Validation: Target melting point 117–121°C.[2]
-
Precision Route: Grignard Addition to Nitrile
For laboratory-scale synthesis requiring high purity without high-temperature tar formation.
Protocol:
-
Grignard Formation: React 4-bromobenzyl bromide with Mg turnings in dry ether to form 4-bromobenzylmagnesium bromide .
-
Addition: Dropwise addition of 4-bromophenylacetonitrile (0.9 eq) at 0°C.
-
Hydrolysis: Acidic hydrolysis (H₂SO₄/Ice) of the intermediate imine salt yields the ketone.
Synthesis Workflow Diagram
Figure 1: Thermal decarboxylative condensation workflow for scalable synthesis.
Part 3: Functionalization & Applications
The utility of CAS 54523-47-6 stems from its "Hub-and-Spoke" reactivity. The central ketone acts as the hub for condensation, while the bromine wings act as spokes for chain extension.
AIEgen Synthesis (Tetraphenylethene Derivatives)
This is the dominant application. The ketone undergoes a double aldol condensation (Knoevenagel-type) with benzils to form cyclopentadienones, which are precursors to AIE-active materials.
-
Mechanism: The alpha-protons of the propanone core are acidic (
). Base-catalyzed condensation with benzil yields Tetracyclone derivatives. -
Significance: These derivatives are non-emissive in solution but highly emissive in aggregate states (AIE effect), used in bio-imaging and OLEDs.
Covalent Organic Frameworks (COFs)
The para-bromo groups allow the molecule to serve as a linear, rigid linker in COFs.
-
Reaction: Suzuki-Miyaura coupling with boronic acid-functionalized nodes (e.g., porphyrins or triazines).
-
Result: Porous polymers with ketone functionalities lining the pores, useful for gas storage or post-synthetic modification (e.g., converting C=O to C=N-OH for metal chelation).
Divergent Reactivity Map
Figure 2: Divergent synthetic pathways utilizing the ketone core and aryl bromide handles.
Part 4: Safety & Handling
-
GHS Classification: Warning.[2]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage: Store at room temperature (15-25°C), sealed, away from light. The benzylic positions are susceptible to slow autoxidation if exposed to air/light for prolonged periods.
-
Disposal: Halogenated organic waste streams.
References
-
Tokyo Chemical Industry (TCI). (n.d.). 1,3-Bis(4-bromophenyl)-2-propanone Product Specifications. Retrieved from
-
Sigma-Aldrich. (n.d.). 1,3-Bis(4-bromophenyl)propan-2-one Safety Data Sheet & Properties. Retrieved from
-
PubChem. (2025).[3][4] Compound Summary: 1,3-Bis(4-bromophenyl)propan-2-one (CID 12420215).[3] National Library of Medicine. Retrieved from
-
Peloquin, A. J., et al. (2018).[5] 1,3-Bis(4-bromophenyl)propane.[6][7][3][2] IUCrData, 3, x180563.[5] (Contextual reference for structural analogs and crystallographic data). Retrieved from [5]
-
BenchChem. (n.d.). Application Notes for Brominated Linkers in COFs. Retrieved from
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4,4'-Dibromodibenzyl Ketone: Structural Analysis and Mechanistic Role in Advanced Polymer Synthesis
Executive Summary
4,4'-Dibromodibenzyl ketone, systematically known as 1,3-bis(4-bromophenyl)propan-2-one, is a highly versatile bifunctional monomer[1]. Its unique structural topology—a central reactive ketone flanked by two brominated benzyl groups—makes it a critical building block in the synthesis of complex macromolecular architectures[1]. This whitepaper provides an in-depth analysis of its physicochemical properties, structural advantages, and validated experimental protocols for its integration into advanced polymer synthesis, particularly in the development of densely sulfonated poly(arylene ether)s for proton exchange membrane fuel cells (PEMFCs)[2][3].
Chemical Structure & Physicochemical Properties
The molecular architecture of 4,4'-dibromodibenzyl ketone dictates its synthetic utility. The central propan-2-one (acetone) moiety acts as an electrophilic center, highly susceptible to nucleophilic attack, enabling facile aldol condensations[4]. Simultaneously, the para-brominated phenyl rings serve as robust anchoring points for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Kumada couplings) or nucleophilic aromatic substitutions[5].
Quantitative Data Summary
The following table consolidates the critical physicochemical parameters of the compound, essential for stoichiometric calculations and analytical validation.
Table 1: Physicochemical Properties of 4,4'-Dibromodibenzyl Ketone
| Property | Value |
| IUPAC Name | 1,3-bis(4-bromophenyl)propan-2-one |
| Common Synonyms | 4,4'-Dibromodibenzyl ketone; 1,3-Bis(4-bromophenyl)acetone |
| CAS Registry Number | 54523-47-6 |
| Molecular Formula | C15H12Br2O |
| Molecular Weight | 368.06 g/mol |
| SMILES String | c1cc(ccc1CC(=O)Cc1ccc(cc1)Br)Br |
| Topological Polar Surface Area | 17.1 Ų |
(Data validated via[6])
Mechanistic Role in Advanced Polymer Synthesis
In the development of high-performance PEMFCs, the structural integrity and proton conductivity of the polymer electrolyte membrane are paramount[3]. 4,4'-Dibromodibenzyl ketone is strategically employed to synthesize superhydrophobic, bulky multi-phenylated monomers[4][7].
Causality of Experimental Choice: The ketone group allows for a double aldol condensation with 1,2-diketones (such as 1,2-bis(3-(trifluoromethyl)phenyl)ethane-1,2-dione) to form a cyclopentadienone intermediate[2][4]. This intermediate is then subjected to a Diels-Alder cycloaddition with diphenylacetylene, extruding carbon monoxide to yield a sterically hindered hexaarylbenzene (HAB) derivative[4].
The bulky HAB structure increases the fractional free volume of the resulting polymer, which enhances water sorption capacity and preserves mechanical stability even at high degrees of sulfonation[3][7]. The terminal bromine atoms derived from the original 4,4'-dibromodibenzyl ketone remain intact throughout these transformations, providing the necessary reactive sites for final polycondensation into poly(arylene ether)s[2][4].
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following self-validating workflow details the transformation of 4,4'-dibromodibenzyl ketone into a functionalized PEM monomer, as adapted from established and methodologies[3][7].
Protocol 1: Synthesis of Cyclopentadienone Derivative (DTF-EO) via Aldol Condensation
-
Reagent Preparation: In a flame-dried 2-necked round-bottomed flask, combine 1,3-bis(4-bromophenyl)propan-2-one (1.44 mmol) and 1,2-bis(3-(trifluoromethyl)phenyl)ethane-1,2-dione (1.44 mmol) in 100 mL of absolute ethanol[2].
-
Catalytic Activation: Heat the mixture to 125 °C under continuous stirring. Slowly add a catalytic amount of potassium hydroxide (KOH) dissolved in ethanol (0.5 eq.) dropwise[2].
-
Reaction Progression: Maintain the reaction at 125 °C. The central ketone of the dibenzyl ketone undergoes enolization, attacking the diketone to form a cyclic intermediate, followed by dehydration[2].
-
Self-Validation (TLC & Yield): Monitor the reaction via Thin Layer Chromatography (TLC). Upon consumption of the starting materials, cool the mixture. The formation of a dark-colored precipitate indicates successful cyclization. Filter and recrystallize to validate purity.
Protocol 2: Diels-Alder Cycloaddition to Hexaarylbenzene (6F7B-DB)
-
Reactant Assembly: Charge a 3-necked flask with the synthesized DTF-EO (11.94 mmol), diphenylacetylene (1.20 eq.), and diphenyl ether (8.00 g) under an N₂ atmosphere at 40 °C[4].
-
Cycloaddition & CO Extrusion: Elevate the temperature to 220 °C for 20 hours. The thermal energy drives the[4+2] cycloaddition between the cyclopentadienone and the alkyne. Subsequent cheletropic elimination of carbon monoxide (CO) yields the aromatized hexaarylbenzene core[4][5].
-
Purification & Self-Validation (NMR/FTIR): Cool the crude mixture and precipitate in methanol/deionized water[4]. Extract with ethyl acetate, dry over MgSO₄, and concentrate[4]. Validate the structure using ¹H NMR (disappearance of cyclopentadienone proton signals) and FTIR (absence of the characteristic C=O stretching band near 1700 cm⁻¹)[3][4].
Protocol 3: Polycondensation and Post-Sulfonation
-
Polymerization: React the brominated hexaarylbenzene monomer with a bisphenol derivative in the presence of K₂CO₃ in DMAc/toluene at 160 °C for 24-36 hours to form the poly(arylene ether) backbone[2][3].
-
Sulfonation: Treat the resulting polymer with chlorosulfonic acid in dichloromethane for 24–48 hours to introduce proton-conducting sulfonic acid groups, yielding the final ionomer[7][8].
Reaction Pathway Visualization
The following diagram illustrates the logical progression of 4,4'-dibromodibenzyl ketone through the synthesis pipeline toward a functionalized polymer electrolyte.
Synthetic workflow of 4,4'-Dibromodibenzyl ketone into PEMFC polymer electrolytes.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 12420215, 1,3-Bis(4-bromophenyl)propan-2-one". PubChem. Available at:[Link]
-
Huang, T.-S., et al. "Highly Proton-Conducting Membranes Based on Poly(arylene ether)s with Densely Sulfonated and Partially Fluorinated Multiphenyl for Fuel Cell Applications". Membranes 2021, 11(8), 626. Available at:[Link]
-
Huang, Y.-C., et al. "Synthesis of novel sulfonated poly(arylene ether)s containing a tetra-trifluoromethyl side chain and multi-phenyl for proton exchange membrane fuel cell application". RSC Advances 2017, 7(53), 33068-33077. Available at:[Link]
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- 2. Synthesis of novel sulfonated poly(arylene ether)s containing a tetra-trifluoromethyl side chain and multi-phenyl for proton exchange membrane fuel ce ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04731B [pubs.rsc.org]
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An In-depth Technical Guide to the Solubility of 1,3-Bis(4-bromophenyl)propanone in Organic Solvents
Introduction
1,3-Bis(4-bromophenyl)propanone is a diarylpropanone derivative with a chemical formula of C₁₅H₁₂Br₂O.[1][2][3] This compound, a solid at room temperature, serves as a valuable intermediate in the synthesis of various organic molecules, including those with potential biological activity.[1] A fundamental understanding of its solubility in different organic solvents is paramount for its effective use in synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility of 1,3-Bis(4-bromophenyl)propanone, blending theoretical predictions with practical experimental methodologies to support researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. 1,3-Bis(4-bromophenyl)propanone possesses two bromophenyl groups, which contribute to its relatively nonpolar and hydrophobic character, and a central propanone moiety that introduces a degree of polarity.[2]
Table 1: Physicochemical Properties of 1,3-Bis(4-bromophenyl)propanone
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂Br₂O | [1][2][3] |
| Molecular Weight | 368.07 g/mol | [4] |
| Appearance | White to light yellow powder/crystal | [4][5] |
| Melting Point | 117.0-121.0 °C | [4][5] |
| Boiling Point | ~300 °C | [1] |
Theoretical Prediction of Solubility: The Hansen Solubility Parameter (HSP) Approach
In the absence of extensive experimentally determined solubility data for 1,3-Bis(4-bromophenyl)propanone, the Hansen Solubility Parameter (HSP) approach offers a powerful predictive tool.[6][7][8] The core principle of this method is "like dissolves like," where substances with similar HSP values are more likely to be miscible.[6] HSP decomposes the total Hildebrand solubility parameter into three components:
-
δD (Dispersion): Energy from atomic forces.
-
δP (Polar): Energy from intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The total solubility parameter (δt) is related to these components by the equation:
δt² = δD² + δP² + δH²
Estimated Hansen Solubility Parameters for 1,3-Bis(4-bromophenyl)propanone
The HSP values for 1,3-Bis(4-bromophenyl)propanone can be estimated using group contribution methods. By breaking down the molecule into its constituent functional groups and assigning known values to each, the overall HSP can be calculated.
Table 2: Estimated Hansen Solubility Parameters for 1,3-Bis(4-bromophenyl)propanone
| Parameter | Estimated Value (MPa½) |
| δD | 20.5 |
| δP | 6.8 |
| δH | 4.2 |
| δt (Total) | 22.1 |
Predicted Solubility in Common Organic Solvents
The compatibility between 1,3-Bis(4-bromophenyl)propanone and various organic solvents can be predicted by comparing their respective HSP values. A smaller difference in HSP values suggests a higher likelihood of good solubility.
Table 3: Hansen Solubility Parameters of Common Organic Solvents and Predicted Solubility of 1,3-Bis(4-bromophenyl)propanone
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Predicted Solubility |
| Dichloromethane | 17.0 | 7.3 | 7.1 | High |
| Acetone | 15.5 | 10.4 | 7.0 | High |
| Toluene | 18.0 | 1.4 | 2.0 | Moderate |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | Moderate |
| Ethanol | 15.8 | 8.8 | 19.4 | Moderate to Low |
| Methanol | 15.1 | 12.3 | 22.3 | Low |
| Hexane | 14.9 | 0.0 | 0.0 | Very Low |
| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | High |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | High |
Disclaimer: These are predicted solubilities based on a theoretical model and should be experimentally verified.
Experimental Determination of Solubility
To obtain accurate quantitative solubility data, experimental determination is essential. The gravimetric method is a reliable and straightforward technique for measuring the solubility of a solid compound in an organic solvent.[9][10][11][12][13]
Experimental Workflow: Gravimetric Method
Caption: Workflow for determining solubility via the gravimetric method.
Detailed Step-by-Step Protocol: Gravimetric Method
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of 1,3-Bis(4-bromophenyl)propanone into a glass vial.
-
Add a precise volume of the desired organic solvent.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or on a magnetic stirrer and agitate for 24-48 hours to ensure equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the vial at a moderate speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.
-
-
Quantification:
-
Transfer the aliquot of the saturated solution to a pre-weighed, clean, and dry container (e.g., an evaporating dish or a small beaker).
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the compound.
-
Once the solvent is completely removed, place the container in a desiccator to cool to room temperature.
-
Weigh the container with the dried residue on an analytical balance.
-
-
Calculation:
-
Subtract the initial weight of the empty container from the final weight to determine the mass of the dissolved 1,3-Bis(4-bromophenyl)propanone.
-
Calculate the solubility using the following formula: Solubility (g/L) = (Mass of dissolved solid (g) / Volume of supernatant (L))
-
Influence of Temperature on Solubility
For most solid organic compounds, including chalcones and their derivatives, solubility in organic solvents increases with temperature.[9][14] This phenomenon is governed by the principles of thermodynamics. The dissolution process involves overcoming the lattice energy of the solid (an endothermic process) and the solvation of the solute molecules by the solvent (an exothermic process).
The overall enthalpy of solution (ΔH_sol) determines the effect of temperature on solubility. For 1,3-Bis(4-bromophenyl)propanone, the dissolution process is expected to be endothermic (ΔH_sol > 0), meaning that heat is absorbed during dissolution. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of more solid, thus increasing its solubility.
Safety and Handling Precautions
Working with 1,3-Bis(4-bromophenyl)propanone and organic solvents requires strict adherence to safety protocols to minimize risks.
1,3-Bis(4-bromophenyl)propanone
-
Hazards: This compound is an irritating compound and may cause skin and eye irritation.[1] Inhalation of its dust or vapor should be avoided as it may cause respiratory tract irritation.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][15]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[16][17] Avoid contact with skin and eyes.[16][17]
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[1]
Organic Solvents
-
General Precautions: Many organic solvents are flammable, volatile, and may have toxic effects.[15] Always consult the Safety Data Sheet (SDS) for each specific solvent before use.
-
Handling: Handle organic solvents in a well-ventilated fume hood.[16][17] Keep containers tightly closed when not in use to prevent the release of flammable and potentially toxic vapors.
-
Fire Safety: Keep flammable solvents away from ignition sources such as open flames, hot plates, and electrical sparks.[17]
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
This technical guide has provided a comprehensive analysis of the solubility of 1,3-Bis(4-bromophenyl)propanone in organic solvents. By combining theoretical predictions using Hansen Solubility Parameters with a detailed experimental protocol for solubility determination, researchers are equipped with the necessary tools to effectively utilize this compound in their work. A thorough understanding of the factors influencing solubility, such as temperature, and strict adherence to safety protocols are crucial for successful and safe laboratory practice. The provided information serves as a valuable resource for scientists and professionals in the fields of chemical synthesis and drug development.
References
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Chalcones: A Solubility study at different temperatures. (n.d.). Retrieved from [Link]
-
Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. Kinam Park. Retrieved from [Link]
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Enhancing Hansen Solubility Predictions: A Combined Approach Using Integrated Datasets and Optimized Machine Learning Techniques. (n.d.). Scientific.Net. Retrieved from [Link]
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Hansen solubility parameter (HSP) of some common solvents and target compounds. (n.d.). ResearchGate. Retrieved from [Link]
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Using COSMO-RS to Predict Hansen Solubility Parameters. (2022, July 13). ACS Publications. Retrieved from [Link]
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Hansen Solubility Parameters (HSP). (n.d.). Prof Steven Abbott. Retrieved from [Link]
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Vandezande, J. (2025, February 25). The Evolution of Solubility Prediction Methods. Rowan. Retrieved from [Link]
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(PDF) Chalcones: A Solubility Study at Different Temperatures. (n.d.). ResearchGate. Retrieved from [Link]
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(PDF) Harnessing Hansen Solubility Parameters to Predict Organogel Formation. (2025, August 5). ResearchGate. Retrieved from [Link]
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How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate. Retrieved from [Link]
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Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids (sort by polymer name ascending). (n.d.). Retrieved from [Link]
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Hansen Solubility Parameters (HSPs): A Reliable Tool for Assessing the Selectivity of Pristine and Hybrid Polymer Nanocomposites. (2022, October 3). UPCommons. Retrieved from [Link]
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Determination of Solubility by Gravimetric Method. (n.d.). Retrieved from [Link]
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Precautions for Handling Organic Solvent. (n.d.). Retrieved from [Link]
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1,3-Bis(4-bromophenyl)propanone. (2024, April 9). ChemBK. Retrieved from [Link]
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Hansen Solubility Parameters. (n.d.). Retrieved from [Link]
-
11 - Precautions For Handling Organic Solvent. (n.d.). Scribd. Retrieved from [Link]
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Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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4 - Solubility - Gravimetric Method. (n.d.). Scribd. Retrieved from [Link]
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1,3-Bis(4-bromophenyl)propan-2-one. (n.d.). PubChem. Retrieved from [Link]
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Effect of temperature on yield of chalcone. (n.d.). ResearchGate. Retrieved from [Link]
-
Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. (n.d.). Accu Dyne Test. Retrieved from [Link]
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(PDF) 1,3-Bis(4-bromophenyl)propane. (n.d.). ResearchGate. Retrieved from [Link]
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Methanol, bis(4-bromophenyl)-. (n.d.). NIST WebBook. Retrieved from [Link]
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Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. (2018, August 10). Organic Syntheses. Retrieved from [Link]
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Comparative Analysis of Brominated Diaryl Scaffolds: 1,3-Bis(4-bromophenyl)propan-2-one vs. 4,4'-Dibromochalcone
Executive Summary
This technical guide provides a high-resolution comparative analysis between 1,3-bis(4-bromophenyl)propan-2-one (Molecule A) and 4,4'-dibromochalcone (Molecule B). While both compounds share an identical elemental composition regarding the aryl halides, they differ fundamentally in their central carbon linker.
-
Molecule A is a saturated, symmetric ketone, often utilized as a flexible linker in crystal engineering or a precursor in non-conjugated synthesis.
-
Molecule B is an
-unsaturated ketone (enone), characterized by a rigid, planar geometry and high electrophilic reactivity (Michael acceptor).
This distinction dictates their divergent roles in drug discovery: Molecule B acts as a reactive "warhead" capable of covalent cysteine modification, whereas Molecule A acts as a passive scaffold.
Section 1: Structural & Electronic Characterization
The primary differentiator is the oxidation state and hybridization of the C3 linker connecting the two 4-bromophenyl rings.
Physicochemical Profile[1][2]
| Feature | 1,3-Bis(4-bromophenyl)propan-2-one | 4,4'-Dibromochalcone |
| IUPAC Name | 1,3-bis(4-bromophenyl)propan-2-one | (E)-1,3-bis(4-bromophenyl)prop-2-en-1-one |
| Common Name | 4,4'-Dibromodibenzyl ketone | 4,4'-Dibromochalcone |
| CAS Registry | 54523-47-6 | 231770-00-0 (E-isomer) |
| Linker Structure | -CH2-C(=O)-CH2- | -C(=O)-CH=CH- |
| Hybridization | sp³ (flexible methylene) | sp² (planar alkene) |
| Electronic State | Non-conjugated | Fully conjugated ( |
| Appearance | Colorless / White Crystalline Solid | Yellow Crystalline Solid |
| IR (C=O) | ~1710 cm⁻¹ (Standard Ketone) | ~1660 cm⁻¹ (Conjugated Ketone) |
Spectroscopic Signatures[5]
-
Color & UV-Vis: The chalcone exhibits a distinct yellow color due to the extended conjugation between the two phenyl rings through the enone system, resulting in a bathochromic shift (absorption in the visible region). The propanone, lacking this conjugation due to the insulating
methylene groups, is colorless. -
NMR Spectroscopy:
-
Propanone: Characterized by a singlet integrating for 4 protons (the two
groups) around 3.6–3.8 ppm. -
Chalcone: Characterized by two doublets in the alkene region (
7.4–7.8 ppm) with a large coupling constant ( ), indicative of trans (E) geometry.
-
Section 2: Synthetic Pathways
The synthesis of these molecules requires distinct strategies. The chalcone is typically the product of an Aldol condensation, while the propanone is often accessed via decarboxylative condensation or selective reduction.
Synthesis of 4,4'-Dibromochalcone (Claisen-Schmidt)
This is the industry-standard route, utilizing a base-catalyzed aldol condensation followed by dehydration.
Protocol:
-
Reagents: 4-Bromoacetophenone (1.0 eq), 4-Bromobenzaldehyde (1.0 eq), NaOH (aq), Ethanol.
-
Procedure: Dissolve the ketone and aldehyde in ethanol. Add NaOH dropwise at
. -
Mechanism: Enolate formation at the acetophenone methyl group attacks the aldehyde carbonyl. Spontaneous dehydration yields the enone.
-
Purification: Recrystallization from ethanol yields yellow needles.
Synthesis of 1,3-Bis(4-bromophenyl)propan-2-one
Direct synthesis is best achieved via Decarboxylative Ketonization , as reducing the chalcone often leads to over-reduction (alcohol formation) or debromination.
Protocol:
-
Reagents: 4-Bromophenylacetic acid (2.0 eq), Iron powder or ThO₂ (catalyst).
-
Procedure: Heat the acid to
in the presence of the catalyst. -
Mechanism: Two acid molecules condense; one loses
and to form the symmetric ketone. -
Alternative: Selective transfer hydrogenation of the chalcone using Hantzsch ester and a catalyst, though this is less atom-economical.
Visualizing the Synthetic Logic
Figure 1: Synthetic divergence. The chalcone is formed via condensation of two distinct precursors, while the symmetric propanone is efficiently formed from a single acid precursor or via reduction.
Section 3: Reactivity & Biological Implications
The distinction between these two molecules is most critical in a biological context.
The Michael Acceptor (Chalcone)
The 4,4'-dibromochalcone contains an
-
Mechanism: The
-carbon is electron-deficient due to resonance with the carbonyl. -
Target: Nucleophilic cysteine residues in proteins (e.g., NF-
B pathway enzymes, MDM2). -
Outcome: Irreversible covalent inhibition.
The Passive Scaffold (Propanone)
The 1,3-bis(4-bromophenyl)propan-2-one lacks the conjugated alkene. The
-
Role: It serves as a flexible linker. The methylene groups allow the two phenyl rings to rotate and adopt a "butterfly" conformation, unlike the rigid planar chalcone.
Reactivity Flowchart
Figure 2: Mechanistic divergence. The chalcone's bioactivity is driven by electrophilicity, while the propanone acts primarily as a structural scaffold.
Section 4: Experimental Protocols
Synthesis of 4,4'-Dibromochalcone
Validation: Yields yellow crystals, MP ~150–160°C.
-
Dissolution: In a 100 mL round-bottom flask, dissolve 4-bromoacetophenone (1.99 g, 10 mmol) and 4-bromobenzaldehyde (1.85 g, 10 mmol) in 95% Ethanol (15 mL).
-
Catalysis: Add 10% NaOH solution (5 mL) dropwise while stirring vigorously at room temperature.
-
Precipitation: A thick yellow precipitate will form within 30–60 minutes. Stir for an additional 2 hours to ensure completion.
-
Workup: Filter the solid, wash with cold water (3 x 20 mL) until the filtrate is neutral pH. Wash once with cold ethanol (5 mL).
-
Recrystallization: Recrystallize from hot ethanol or ethyl acetate/hexane.
Selective Reduction to 1,3-Bis(4-bromophenyl)propan-2-one
Note: Catalytic hydrogenation (H2/Pd) risks debromination. The Zinc/Acetic acid method is milder.
-
Suspension: Suspend 4,4'-dibromochalcone (1 mmol) in Glacial Acetic Acid (10 mL).
-
Reduction: Add Zinc dust (5 mmol) in small portions.
-
Heating: Heat to 60–70°C for 2 hours. The yellow color should disappear, indicating the loss of conjugation.
-
Workup: Filter off excess Zinc. Pour the filtrate into ice water. Extract with Dichloromethane (DCM).
-
Purification: Evaporate solvent. The product is a white solid (MP ~117–121°C).
References
-
PubChem. 1,3-Bis(4-bromophenyl)propan-2-one (Compound Summary). National Library of Medicine.[1] Available at: [Link][2]
-
Jităreanu, A., et al. (2015).[3]
-Dibromochalcone Derivatives – Synthesis and Antimicrobial Activity. Revista Medico-Chirurgicala a Societatii de Medici si Naturalisti din Iasi. Available at: [Link] -
Peloquin, A. J., et al. (2018).[4] 1,3-Bis(4-bromophenyl)propane.[4][5][2][6][1][7] IUCrData. (Demonstrates reduction pathways). Available at: [Link]
Sources
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- 2. 1,3-Bis(4-bromophenyl)propan-2-one | C15H12Br2O | CID 12420215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. α,β-DIBROMOCHALCONE DERIVATIVES--SYNTHESIS AND ANTIMICROBIAL ACTIVITY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chembk.com [chembk.com]
- 6. (E)-4,4'-Dibromochalcone | C15H10Br2O | CID 231770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,3-bis(4-bromophenyl)propan-2-one [chemicalbook.com]
An In-depth Technical Guide to 1,3-Bis(4-bromophenyl)propanone: Physicochemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of 1,3-Bis(4-bromophenyl)propanone, a valuable intermediate in organic synthesis. This document is intended to serve as a technical resource, offering detailed protocols and insights into the chemistry of this compound.
Physicochemical Properties
1,3-Bis(4-bromophenyl)propanone, also known as 1,3-bis(4-bromophenyl)acetone, is a symmetrical diarylpropanone. Its core structure consists of a central three-carbon chain with a ketone functional group, flanked by two 4-bromophenyl substituents.
Physical Appearance: At room temperature, 1,3-Bis(4-bromophenyl)propanone is a solid, typically appearing as a white to light yellow powder or crystalline material.[1]
Melting Point: The melting point of 1,3-Bis(4-bromophenyl)propanone is consistently reported in the range of 117.0 to 121.0 °C .[1][2] This relatively sharp melting range suggests a high degree of purity for the crystalline solid. An outlier value of 75-77°C has been reported, but the higher range is more commonly cited by major chemical suppliers.[3]
Solubility: It is soluble in organic solvents such as ethanol and dimethylformamide.[3]
Structural Information: The presence of two bromine atoms on the phenyl rings significantly influences the molecule's reactivity and makes it a useful precursor for cross-coupling reactions in the synthesis of more complex molecules. The structure of 1,3-Bis(4-bromophenyl)propanone has been confirmed by X-ray crystallography.[2]
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₂Br₂O | [2] |
| Molecular Weight | 368.07 g/mol | [2] |
| Melting Point | 117.0-121.0 °C | [1][2] |
| Physical Appearance | White to light yellow powder/crystal | [1] |
| CAS Number | 54523-47-6 | [2] |
Synthesis of 1,3-Bis(4-bromophenyl)propanone
The synthesis of 1,3-diarylpropanones can be achieved through various methods, with the Claisen-Schmidt condensation being a prominent example for the synthesis of the precursor chalcones.[4] A common and effective method for the synthesis of 1,3-Bis(4-bromophenyl)propanone involves a two-step process: the Claisen-Schmidt condensation to form the corresponding chalcone, followed by reduction.
Synthetic Strategy: A Two-Step Approach
A logical and well-established route to 1,3-Bis(4-bromophenyl)propanone is through the synthesis and subsequent reduction of an α,β-unsaturated ketone (a chalcone). This approach is advantageous due to the high yields often achievable in both steps and the ready availability of the starting materials.
Caption: Synthetic pathway for 1,3-Bis(4-bromophenyl)propanone.
Experimental Protocol
The following is a detailed, two-step protocol for the synthesis of 1,3-Bis(4-bromophenyl)propanone.
Part A: Synthesis of 1,3-Bis(4-bromophenyl)prop-2-en-1-one (Chalcone)
This step involves the base-catalyzed condensation of 4-bromobenzaldehyde and 4-bromoacetophenone.
Materials:
-
4-Bromobenzaldehyde
-
4-Bromoacetophenone
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Standard laboratory glassware
Procedure:
-
Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stirrer, dissolve equimolar amounts of 4-bromobenzaldehyde and 4-bromoacetophenone in ethanol. The use of ethanol as a solvent is crucial as it effectively dissolves both the reactants and the sodium hydroxide catalyst.
-
Preparation of Catalyst Solution: Prepare a solution of sodium hydroxide in water. The concentration should be sufficient to catalyze the reaction effectively, typically a 10-20% (w/v) solution.
-
Catalysis and Reaction: Cool the ethanolic solution of the reactants in an ice bath. Slowly add the sodium hydroxide solution dropwise with continuous stirring. The base deprotonates the α-carbon of the acetophenone, generating an enolate ion which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. Maintaining a low temperature initially helps to control the reaction rate and minimize side reactions.
-
Reaction Monitoring and Work-up: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl. The chalcone product will precipitate out of the solution.
-
Purification: Collect the crude product by vacuum filtration, wash thoroughly with cold water to remove any remaining base and salts, and then recrystallize from a suitable solvent, such as ethanol, to obtain pure 1,3-Bis(4-bromophenyl)prop-2-en-1-one.
Part B: Reduction of 1,3-Bis(4-bromophenyl)prop-2-en-1-one
This step involves the selective reduction of the carbon-carbon double bond of the chalcone to yield the desired 1,3-Bis(4-bromophenyl)propanone. A detailed procedure for a similar reduction of a chalcone is described in the synthesis of 1,3-bis(4-bromophenyl)propane.[5] The following is an adapted protocol.
Materials:
-
1,3-Bis(4-bromophenyl)prop-2-en-1-one (from Part A)
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (Et₃SiH)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, suspend the 1,3-bis(4-bromophenyl)-2-propen-1-one in trifluoroacetic acid at 0 °C. Trifluoroacetic acid serves as both a solvent and a proton source.
-
Addition of Reducing Agent: Add triethylsilane dropwise to the stirring suspension. Triethylsilane acts as the reducing agent, selectively reducing the conjugated double bond. The reaction is typically stirred and allowed to slowly warm to room temperature over several hours.
-
Work-up and Extraction: A white precipitate will form. Filter the precipitate and dissolve it in dichloromethane. Dry the organic solution over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent in vacuo.
-
Purification: The crude product, which may be an oil that solidifies upon standing, can be purified by recrystallization from a suitable solvent like hexanes. This will yield the final product, 1,3-Bis(4-bromophenyl)propanone, as a solid.[5]
Characterization
The identity and purity of the synthesized 1,3-Bis(4-bromophenyl)propanone should be confirmed by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methylene protons of the propanone backbone. The aromatic protons will appear as multiplets in the downfield region (typically δ 7.0-8.0 ppm). The two methylene groups adjacent to the carbonyl and the phenyl rings will likely appear as singlets or complex multiplets depending on the solvent and resolution.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (typically in the range of δ 190-210 ppm), the aromatic carbons, and the aliphatic carbons of the propane chain.
Infrared (IR) Spectroscopy:
The IR spectrum will exhibit a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the region of 1700-1720 cm⁻¹. Other significant peaks will correspond to the C-Br stretching and the aromatic C-H and C=C stretching vibrations.[2]
Mass Spectrometry (MS):
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the isotopic pattern due to the presence of two bromine atoms.
Applications in Research and Development
1,3-Bis(4-bromophenyl)propanone is a versatile intermediate in organic synthesis. The presence of two reactive bromine atoms allows for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This makes it a valuable building block for the synthesis of:
-
Biologically Active Compounds: It can be used as a precursor for the synthesis of various heterocyclic compounds and other molecules with potential pharmaceutical applications.[3]
-
Materials Science: The rigid aromatic structure makes it a candidate for the synthesis of novel polymers and organic materials with specific electronic or photophysical properties.[3]
-
Dye Synthesis: It can serve as a starting material for the creation of new dye molecules.[3]
Safety Information
1,3-Bis(4-bromophenyl)propanone is an organic bromine compound and should be handled with appropriate safety precautions. It may cause irritation to the skin and eyes. It is recommended to wear personal protective equipment, including gloves, safety goggles, and a lab coat, when handling this chemical. Work should be conducted in a well-ventilated fume hood to avoid inhalation of its powder or vapors.[3]
References
- Solvent-free NaOH-Al2O3 supported synthesis of 1,3-diaryl-2-propene-1-ones. (URL not available)
- (Reference for a general synthetic method, if available)
-
Peloquin, A. J., Godman, N. P., Allison, B. D., Balaich, G. J., & Iacono, S. T. (2018). 1,3-Bis(4-bromophenyl)propane. IUCrData, 3(5), x180563. [Link]
-
PubChem. (n.d.). 1,3-Bis(4-bromophenyl)propan-2-one. National Center for Biotechnology Information. Retrieved from [Link]
- (Additional relevant references)
-
ChemBK. (2024, April 9). 1,3-Bis(4-bromophenyl)propanone. Retrieved from [Link]
- (Additional relevant references)
- (Additional relevant references)
- (Additional relevant references)
Sources
- 1. Efficient and Fast Method for the Preparation of Diaryl Ketones at Room Temperature [organic-chemistry.org]
- 2. 1,3-Bis(4-bromophenyl)propan-2-one | C15H12Br2O | CID 12420215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (E)-1-(4-Bromophenyl)-3-phenyl-2-propene-1-one(22966-23-0) 1H NMR spectrum [chemicalbook.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. researchgate.net [researchgate.net]
Engineering OLED Materials: 1,3-Bis(4-bromophenyl)propanone as a Strategic Precursor for Polycyclic Aromatic Hydrocarbons
Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronic Device Engineers Focus: Mechanistic causality, self-validating synthetic protocols, and macromolecular engineering for OLEDs.
Executive Summary & Chemical Rationale
In the development of Organic Light-Emitting Diodes (OLEDs), thermal stability and charge mobility are paramount. Joule heating during device operation drives thermal decomposition and morphological shifts in organic layers, leading to catastrophic device failure[1]. To combat this, researchers engineer rigid polycyclic aromatic hydrocarbon (PAH) cores that exhibit exceptionally high glass transition temperatures (
1,3-Bis(4-bromophenyl)propan-2-one (CAS 54523-47-6) is a highly specialized precursor used to synthesize these robust PAH cores. Due to its centrally saturated acetone linking chain, the molecule lacks effective long-range
-
Active Methylene Groups: Enable Knoevenagel condensations to build extended ring systems.
-
Terminal Bromine Atoms: Serve as highly reactive sites for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to build conjugated polymers or graphene nanoribbons (GNRs)[2][3].
The Synthetic Logic: From Precursor to Aromatic Core
The transformation of this flexible precursor into a rigid, highly conjugated OLED material follows a strict, three-phase mechanistic pathway.
Phase 1: Enolate Generation & Knoevenagel Condensation
The
Phase 2: Diels-Alder Cycloaddition & Cheletropic Extrusion
The resulting cyclopentadienone acts as an electron-deficient diene. When reacted with an alkyne (dienophile) under high thermal conditions, a [4+2] cycloaddition takes place. The bridged bicyclic intermediate formed is highly unstable and rapidly undergoes cheletropic extrusion of carbon monoxide (CO). This loss of CO is entropically driven and irreversible, restoring full aromaticity to yield a rigid PAH core (such as a triphenylene derivative)[4][5].
Phase 3: Macromolecular Extension
The terminal bromine atoms, preserved through the harsh thermal conditions of the previous steps, are now positioned on a fully aromatized core. These handles allow for Suzuki-Miyaura polycondensation to form high-
Fig 1. Mechanistic pathway from precursor to OLED polymers via Diels-Alder and cross-coupling.
Quantitative Data & Reaction Parameters
The following table summarizes the optimized reaction parameters, causal drivers, and expected yields for the complete synthetic workflow based on established literature[1][4][6].
| Reaction Phase | Primary Reagents | Solvent & Catalyst | Thermodynamic / Kinetic Driver | Visual Validation | Typical Yield |
| Knoevenagel Condensation | Precursor + Phenanthrene-9,10-dione | Methanol / KOH (Reflux, 2h) | Product precipitation drives equilibrium forward (Le Chatelier). | Pale solution | 76% - 88% |
| Diels-Alder Cycloaddition | Cyclopentadienone + Phenylvinylsulfoxide | Toluene (Reflux, 24h) | Entropically favored irreversible CO gas extrusion. | Green solid | 78% - 82% |
| Suzuki-Miyaura Polymerization | PAH Dibromide + Diboronic Acid | Toluene/EtOH/H₂O / Pd(PPh₃)₄, K₂CO₃ | Biphasic transmetalation; Pd(0) oxidative addition. | Low viscosity | >80% ( |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes specific visual or analytical cues to confirm success before proceeding.
Protocol A: Synthesis of the Cyclopentadienone Intermediate
Causality: Methanol is chosen as a polar protic solvent because it readily dissolves the KOH base but poorly solvates the highly conjugated, non-polar product, forcing it to precipitate and driving the reaction to completion[4].
-
Preparation: In a round-bottom flask, dissolve 1,3-bis(4-bromophenyl)propan-2-one (4.9 mmol) and phenanthrene-9,10-dione (4.8 mmol) in 40 mL of anhydrous methanol.
-
Activation: Prepare a solution of KOH (0.13 g) in 1 mL of methanol. Add this dropwise to the main flask under continuous stirring.
-
Reflux: Heat the mixture to reflux (approx. 65°C) for 2 hours.
-
Validation Check: The reaction is successful when a heavy, dark green precipitate forms. If the solution remains pale, the enolate formation has failed (check base viability).
-
Isolation: Cool to room temperature, filter the green precipitate using a Millipore filter, and wash extensively with cold methanol. Yields typically reach ~76%[4].
Protocol B: Synthesis of the Triphenylene Monomer (PAH Core)
Causality: Toluene is utilized due to its high boiling point (110°C), which provides the necessary thermal energy to overcome the high activation barrier of the [4+2] cycloaddition[4].
-
Preparation: Combine the green cyclopentadienone intermediate (1.85 mmol) and phenylvinylsulfoxide (1.90 mmol) in 15 mL of dry, degassed toluene.
-
Cycloaddition: Reflux the mixture under an argon atmosphere for 24 hours.
-
Validation Check: The successful extrusion of CO and restoration of aromaticity is visually confirmed when the dark green color completely dissipates, leaving a yellow solution. Analytically, IR spectroscopy must show the complete disappearance of the
stretch (~1700 cm⁻¹). -
Purification: Evaporate the toluene, concentrate the crude product, and precipitate using hexane. Filter to isolate the yellow solid (yield ~78%)[4].
Protocol C: Suzuki-Miyaura Polycondensation for OLED Layers
Causality: Rigorous degassing is mandatory because the Pd(0) catalyst is highly susceptible to oxidation, which would terminate the polymerization prematurely, resulting in low molecular weight oligomers[6].
-
Preparation: In a Schlenk flask, combine the triphenylene monomer (dibromide), an equivalent of a targeted diboronic ester, and K₂CO₃ in a solvent mixture of Toluene/Ethanol/Water.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove all dissolved oxygen.
-
Catalysis: Under argon, add the Pd(PPh₃)₄ catalyst (approx. 5-10 mol%).
-
Polymerization: Heat the mixture to 80°C for 36–58 hours.
-
Validation Check: The reaction is complete when the solution becomes highly viscous and turns pale yellow[6].
-
Termination & Isolation: Cool to room temperature and precipitate the polymer by dropping the solution into vigorously stirred methanol. Collect the fibrous polymer strands via filtration.
Fig 2. Step-by-step experimental workflow for synthesizing PAH-based OLED materials.
Conclusion
1,3-Bis(4-bromophenyl)propan-2-one is a master key in the architectural design of advanced optoelectronics. By leveraging its active methylene groups to build extended aromatic systems and its terminal bromines to drive polymerization, materials scientists can synthesize polymers that resist Joule heating and maintain morphological integrity. Mastering the thermodynamic and kinetic drivers of the Knoevenagel and Diels-Alder reactions is essential for optimizing the yield and electronic properties of the final OLED device.
References
- Title: 1,3-Bis(4-bromophenyl)
- Title: Triphenylene containing blue-light emitting semi-fluorinated aryl ether polymers with excellent thermal and photostability Source: NSF PAR URL
- Source: UC Berkeley (eScholarship)
- Title: Tribenzopentaphene derivatives with lateral aromatic groups: the effect of the nature and position of substituents on emission properties Source: ROAR / HEP-Bejune URL
- Title: Supporting Information: Bandgap Engineering of Graphene Nanoribbons by Control over Structural Distortion Source: Amazon S3 URL
Sources
Technical Whitepaper: Synthetic Utility & Reactivity Profile of 1,3-Bis(4-bromophenyl)propan-2-one
This guide serves as a definitive technical resource for the synthesis, reactivity, and application of 1,3-bis(4-bromophenyl)propan-2-one (CAS: 54523-47-6).
Designed for synthetic chemists and materials scientists, this whitepaper moves beyond basic characterization to explore the molecule's role as a "linchpin" scaffold in the construction of polyphenylene dendrimers, aggregation-induced emission (AIE) luminogens, and molecular machines.
Executive Summary: The Dual-Functional Scaffold
1,3-Bis(4-bromophenyl)propan-2-one is a symmetric diarylacetone derivative distinguished by its orthogonal reactivity . It possesses two distinct chemical "handles" that allow for independent functionalization:
-
The Central Ketone (
): A gateway for condensation reactions, specifically double aldol condensations to form cyclopentadienones (tetracyclones). -
The Para-Bromide Wings (
): High-fidelity sites for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig).
This duality makes it an indispensable precursor for sterically crowded polyphenyl systems used in organic electronics and molecular rotors.
Molecular Architecture & Properties
| Property | Data | Relevance |
| Molecular Formula | Symmetric scaffold | |
| Molecular Weight | 368.07 g/mol | Stoichiometric calculations |
| Melting Point | 117–121 °C | Solid handling/Purification |
| Appearance | White to off-white crystalline solid | Visual purity indicator |
| Solubility | Soluble in | Solvent selection for coupling |
| Key Spectroscopic Feature | Diagnostic for enolization/substitution |
Synthesis Strategy: The Decarboxylative Route
While Friedel-Crafts acylation is possible, it often leads to regiochemical mixtures. The most robust, self-validating protocol for high-purity synthesis is the decarboxylative self-condensation of 4-bromophenylacetic acid .
Mechanism & Causality
This route is preferred because it guarantees symmetry. Two molecules of the acid condense; one acts as the nucleophile (enolate equivalent) and the other as the electrophile (carbonyl source), followed by the extrusion of
Protocol Overview:
-
Precursor: 4-Bromophenylacetic acid.[1]
-
Reagent: Magnesium oxide (MgO) or Iron powder (catalytic) at high temperatures (
), or DCC/DMAP for milder conditions. -
Purification: Recrystallization from Ethanol/Hexane.
Figure 1: Thermal decarboxylative synthesis pathway ensuring structural symmetry.
Core Reactivity: The Tetracyclone Gateway
The most significant application of this molecule is its reaction with benzil derivatives to form cyclopentadienones (also known as tetracyclones).
The "Double Aldol" Condensation
This reaction creates a five-membered ring that is deeply colored (usually purple/black) and highly reactive in Diels-Alder cycloadditions.
-
Why it works: The methylene protons (
-hydrogens) on the propanone bridge are sufficiently acidic ( ) to be deprotonated by ethanolic KOH. The resulting enolate attacks the 1,2-diketone (benzil). -
Self-Validating Check: The reaction mixture transitions from colorless to deep purple . If the color remains yellow/orange, the condensation is incomplete (likely stopped at the intermediate aldol stage).
Application: Polyphenylene Synthesis
The resulting tetracyclone is a "diene" that reacts with alkynes to extrude
Figure 2: The Knoevenagel/Aldol cascade to functionalized polyphenylene cores.
Peripheral Reactivity: Cross-Coupling
The aryl bromide moieties are robust and survive the aldol condensation conditions. This allows for Late-Stage Functionalization .
Suzuki-Miyaura Coupling[6]
-
Reagents: Aryl boronic acid (
), (catalyst), (base).[2] -
Solvent System: Toluene/Ethanol/Water (biphasic system ensures solubility of inorganic base and organic substrate).
-
Outcome: Extends the "wings" of the molecule, increasing conjugation length for optical applications.
Detailed Experimental Protocols
Protocol A: Synthesis of 2,5-Bis(4-bromophenyl)-3,4-diphenylcyclopentadienone
Use this protocol to convert the ketone into a Diels-Alder active diene.
Materials:
-
1,3-Bis(4-bromophenyl)propan-2-one (1.0 eq, 368 mg)
-
Benzil (1.0 eq, 210 mg)
-
KOH (Solid, 100 mg)
-
Ethanol (absolute, 10 mL)
Step-by-Step:
-
Dissolution: Charge a round-bottom flask with the ketone and benzil in ethanol. Heat to
until fully dissolved. -
Activation: Dissolve KOH in a minimum amount of water/ethanol and add dropwise to the stirring mixture.
-
Reaction: Reflux at
for 1 hour. -
Observation (Self-Validation): The solution must turn deep purple/black within 15 minutes.
-
Work-up: Cool to
. The product will precipitate as dark crystals. Filter and wash with cold methanol to remove unreacted benzil (yellow). -
Yield: Expect >85%.
Protocol B: Suzuki Coupling on the Ketone Scaffold
Use this protocol to extend the aryl arms.
Materials:
-
1,3-Bis(4-bromophenyl)propan-2-one (1.0 eq)
-
Phenylboronic acid (2.5 eq)
-
(5 mol%)ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> - (2M aqueous solution)
-
Toluene (degassed)
Step-by-Step:
-
Inerting: Combine organic reactants and catalyst in a Schlenk flask. Cycle vacuum/Argon 3 times. Crucial: Oxygen poisons the Pd(0) catalyst.
-
Mixing: Add degassed Toluene and Base solution.
-
Heating: Heat to
for 12-24 hours. -
Monitoring: Check TLC. The starting material spot (
in 4:1 Hex/EtOAc) should disappear. -
Purification: Silica gel chromatography.
References
-
PubChem. 1,3-Bis(4-bromophenyl)propan-2-one Compound Summary. National Library of Medicine.[3] Link[3]
-
Org. Synth. General methods for Aldol Condensations to Cyclopentadienones. Organic Syntheses, Coll. Vol. 3, p.806. Link (Referenced for general Tetracyclone methodology).
- Müllen, K., et al.Synthesis of Polyphenylene Dendrimers.
-
Sigma-Aldrich. Product Specification: 1,3-Bis(4-bromophenyl)propan-2-one.Link
-
IUCrData. Crystal structure of 1,3-bis(4-bromophenyl)propane derivatives.Link (Structural grounding).
Sources
Safety data sheet (SDS) for 1,3-Bis(4-bromophenyl)-2-propanone
An In-Depth Technical Guide to the Safe Handling and Application of 1,3-Bis(4-bromophenyl)-2-propanone
Introduction: Understanding a Key Synthetic Building Block
1,3-Bis(4-bromophenyl)-2-propanone (CAS No: 54523-47-6) is a symmetrical diaryl ketone that serves as a valuable intermediate in advanced organic synthesis.[1] Also known by synonyms such as 4,4'-Dibromodibenzyl Ketone and 1,3-Bis(4-bromophenyl)acetone, its molecular structure is characterized by a central propanone core flanked by two 4-bromophenyl groups.[2] This arrangement provides multiple reactive sites, making it a versatile precursor for the synthesis of more complex molecules, particularly in the development of novel biologically active compounds and pharmaceutical agents.[1][3]
For researchers and drug development professionals, a comprehensive understanding of this reagent's properties and safety profile is not merely a regulatory formality but a prerequisite for its effective and safe utilization. This guide moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, field-proven perspective on its handling, reactivity, and risk mitigation, ensuring that its potential as a synthetic tool can be fully realized without compromising laboratory safety.
Section 1: Core Chemical and Physical Identity
A precise understanding of a compound's physical properties is the foundation of its safe handling and application in experimental design. The data below has been consolidated from multiple authoritative sources to provide a reliable profile for 1,3-Bis(4-bromophenyl)-2-propanone.
| Property | Value | Source(s) |
| CAS Number | 54523-47-6 | [1][2] |
| Molecular Formula | C₁₅H₁₂Br₂O | [4] |
| Molecular Weight | 368.07 g/mol | [4][5] |
| Appearance | White to light yellow powder or crystalline solid | [2] |
| Melting Point | 117.0 - 121.0 °C | [5] |
| Boiling Point | 427 °C at 760 mmHg | |
| Purity | Commercially available in purities of 97% to >99% (GC) | [2] |
| Solubility | Soluble in organic solvents such as ethanol and dimethylformamide | [1] |
| InChI Key | DQQKEYDDVSREIE-UHFFFAOYSA-N |
Section 2: Hazard Identification and Proactive Risk Assessment
1,3-Bis(4-bromophenyl)-2-propanone is classified under the Globally Harmonized System (GHS) with the GHS07 pictogram, indicating that it is harmful and an irritant. The primary hazards are skin and eye irritation. A proactive approach to safety involves understanding not just the hazard, but the workflow for mitigating the associated risks.
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation. (As seen in analogous compounds, this should be considered a potential hazard).[6]
Signal Word: Warning
The irritant nature of the compound likely stems from the reactivity of the ketone functional group and the potential for the compound to interact with biological macromolecules on the skin, eyes, and respiratory tract. The workflow below outlines a self-validating system for risk management in the laboratory.
Caption: A logical workflow for mitigating risks associated with chemical handling.
Section 3: Protocols for Safe Handling, Storage, and Disposal
Adherence to rigorous handling protocols is critical. The following steps are designed as a self-validating system to minimize exposure and ensure chemical integrity.
Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: All manipulations of solid 1,3-Bis(4-bromophenyl)-2-propanone, including weighing and transferring, must be performed within a certified chemical fume hood to prevent inhalation of airborne powder.[6][7]
-
Eye Protection: Wear ANSI Z87.1-compliant safety glasses with side shields at a minimum. For tasks with a higher risk of splashing, such as dissolving the compound, chemical goggles are required.[1]
-
Hand Protection: Wear nitrile gloves. Inspect gloves for any tears or punctures before use. Change gloves immediately if contamination is suspected. The rationale for nitrile is its resistance to a broad range of organic solvents in which this compound might be dissolved.[1]
-
Body Protection: A standard laboratory coat must be worn and fully fastened. Ensure that street clothes are fully covered.
Storage Protocol
-
Receiving: Upon receipt, inspect the container for damage.
-
Environment: Store the container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[7] While room temperature storage is acceptable, keeping it in a desiccator can prevent moisture uptake.
-
Container: Keep the container tightly sealed to prevent contamination and degradation.[1][6]
-
Compatibility: Store away from strong oxidizing agents.
Spill and Disposal Protocol
-
Spill (Solid):
-
Evacuate and restrict access to the area.
-
Wearing appropriate PPE, gently sweep or scoop the solid material into a labeled, sealed container for disposal. Avoid raising dust. Use a HEPA-filtered vacuum for final cleanup if available.
-
-
Disposal: Dispose of waste material and empty containers at an approved waste disposal plant, in accordance with local, state, and federal regulations.[6] Do not dispose of down the drain.
Section 4: First Aid and Emergency Response
Rapid and correct response to an exposure is critical. The following table translates precautionary statements into actionable emergency procedures.
| Exposure Route | First Aid Protocol | Source(s) |
| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. | |
| Skin Contact | Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs or persists, get medical advice/attention. | |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop or if the person feels unwell, call a POISON CENTER or doctor. | |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention or call a POISON CENTER. | [6] |
Section 5: Role in Synthetic Chemistry and Drug Development
1,3-Bis(4-bromophenyl)-2-propanone is more than just a reagent; it is a strategic building block. Its utility stems from the combination of a central reactive ketone and two phenyl rings activated for further functionalization.
-
As a Diketone Precursor: The central ketone is a key reactive site. It can undergo a wide range of classical ketone reactions, such as reductions, reductive aminations, and aldol-type condensations, to build molecular complexity.
-
Platform for Cross-Coupling: The two bromine atoms on the phenyl rings are ideal handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the straightforward introduction of new carbon-carbon or carbon-heteroatom bonds, making it a powerful tool in combinatorial chemistry and the synthesis of compound libraries for drug screening.
The diagram below illustrates the key structural features that make this compound a versatile synthetic intermediate.
Caption: Key reactive sites on the 1,3-Bis(4-bromophenyl)-2-propanone molecule.
Conclusion
1,3-Bis(4-bromophenyl)-2-propanone is a compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. Its versatile structure allows for diverse synthetic transformations. However, its utility is intrinsically linked to a culture of safety and rigorous adherence to established protocols. By understanding its chemical properties, recognizing its hazards, and implementing the multi-layered safety and handling procedures outlined in this guide, researchers can confidently and safely leverage this important building block to drive innovation in drug discovery and beyond.
References
-
ChemBK. (2024, April 9). 1,3-Bis(4-bromophenyl)propanone. Retrieved from ChemBK website. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12420215, 1,3-Bis(4-bromophenyl)propan-2-one. Retrieved from PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 603327, 1,3-Bis(4-bromophenyl)propanone. Retrieved from PubChem. [Link]
-
Dongapure, A. C., & Choudhari, P. P. (2022). Synthesis of Substituted 1, 3- Dipropanone Containing Phenol Group Synthesized From 4-Bromophenol. Der Pharma Chemica, 14(5), 24-27. [Link]
-
Peloquin, A. J., Godman, N. P., Allison, B. D., Balaich, G. J., & Iacono, S. T. (2018). 1,3-Bis(4-bromophenyl)propane. IUCrData, 3, x180563. [Link]
-
Alfa Aesar. (2009, September 22). SAFETY DATA SHEET: 3'-Bromopropiophenone. Retrieved from Thermo Fisher Scientific. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. 1,3-Bis(4-bromophenyl)-2-propanone | 54523-47-6 | TCI EUROPE N.V. [tcichemicals.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. 1,3-Bis(4-bromophenyl)propan-2-one | C15H12Br2O | CID 12420215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,3-Bis(4-bromophenyl)-2-propanone | 54523-47-6 | TCI EUROPE N.V. [tcichemicals.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. echemi.com [echemi.com]
Methodological & Application
Application Note: High-Efficiency Protocol for the Double Suzuki-Miyaura Coupling of 1,3-Bis(4-bromophenyl)propanone
Abstract & Strategic Overview
This application note details a robust protocol for the synthesis of 1,3-bis(4-arylphenyl)propanone derivatives via the double Suzuki-Miyaura cross-coupling of 1,3-bis(4-bromophenyl)propanone.
The substrate, 1,3-bis(4-bromophenyl)propanone (also known as 4,4'-dibromodibenzyl ketone), presents a unique challenge: it possesses two reactive aryl bromide sites separated by an enolizable ketone linker. Successful conversion requires conditions that favor rapid oxidative addition at both sites while suppressing base-mediated aldol condensation or
Key Technical Objectives:
-
Selectivity: Achieve >98% conversion to the bis-coupled product, minimizing the statistical mono-coupled intermediate.
-
Stability: Preserve the integrity of the ketone linker using a mild carbonate base system.
-
Scalability: A biphasic solvent system (Toluene/Ethanol/Water) is utilized to ensure solubility of the non-polar bis-bromide and the polar boronic species, facilitating easy workup.
Reaction Design & Chemical Logic
The Challenge of Double Coupling
In bis-electrophile systems, the reaction proceeds stepwise. The first coupling event creates a mono-functionalized intermediate. If the catalyst dies or reagents are depleted, the reaction stalls, yielding a difficult-to-separate mixture of Starting Material (SM), Mono-product, and Bis-product.
To drive the reaction to completion (the Bis-product), we employ:
-
Excess Boronic Acid: 2.4 equivalents (1.2 eq per bromide) to drive kinetics.
-
High-Turnover Catalyst: Pd(PPh
) is selected for its robustness with aryl bromides and stability at the required reflux temperatures ( C). -
Phase-Transfer Promotion: The use of Ethanol/Water with Toluene acts as a pseudo-phase transfer system, bringing the inorganic base into contact with the organic reactants.
Base Selection
Strong bases (e.g., NaO
Experimental Protocol
Materials & Reagents Table
| Component | Role | Equivalents | Amount (for 1.0 mmol scale) |
| 1,3-Bis(4-bromophenyl)propanone | Substrate | 1.0 | 368 mg |
| Aryl Boronic Acid (e.g., Ph-B(OH) | Nucleophile | 2.4 | 293 mg (if Phenyl) |
| Pd(PPh | Catalyst | 0.05 (5 mol%) | 58 mg |
| K | Base | 4.0 | 553 mg |
| Toluene | Solvent A | - | 10 mL |
| Ethanol (95%) | Co-Solvent | - | 5 mL |
| Deionized Water | Solvent B | - | 5 mL |
Step-by-Step Methodology
Step 1: Reactor Setup & Degassing
-
Equip a 50 mL 2-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a rubber septum.
-
Add the solid reagents: 1,3-bis(4-bromophenyl)propanone (1.0 eq), Aryl Boronic Acid (2.4 eq), and K
CO (4.0 eq).-
Note: Do not add the Palladium catalyst yet.
-
-
Add the solvent mixture: Toluene (10 mL), Ethanol (5 mL), and Water (5 mL).
-
Degassing (Critical): Sparge the mixture with Nitrogen or Argon gas for 15 minutes while stirring. Oxygen poisons the Pd(0) species, leading to homocoupling of the boronic acid and stalled reactions.
Step 2: Catalyst Addition & Reaction
-
Under a positive flow of inert gas, quickly add the Pd(PPh
) (5 mol%). -
Seal the system and heat the reaction mixture to 85-90°C (gentle reflux).
-
Maintain vigorous stirring. The mixture will be biphasic; rapid stirring is essential for mass transfer.
-
Timecourse: The reaction typically requires 4–12 hours.
Step 3: Monitoring (QC)
-
Sample the organic layer at 2 hours and 4 hours.
-
Analyze via TLC (Eluent: 10% EtOAc in Hexanes) or HPLC.
-
Target: Disappearance of the Mono-coupled intermediate (
usually between SM and Product). -
Action: If Mono-product persists after 6 hours, add an additional 0.5 eq of Boronic acid and 1 mol% catalyst.
-
Step 4: Workup
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (20 mL) and Water (20 mL).
-
Separate the layers.[1] Extract the aqueous layer twice with Ethyl Acetate (2 x 15 mL).
-
Combine organic layers and wash with Brine (sat. NaCl).
-
Dry over anhydrous MgSO
, filter, and concentrate under reduced pressure.
Step 5: Purification
-
Recrystallization (Preferred): Many bis-aryl derivatives are highly crystalline. Dissolve the crude solid in minimum hot Toluene or Ethanol/DCM mixture and cool slowly.
-
Chromatography (Alternative): If oil/impure, purify via silica gel flash chromatography (Gradient: 0
10% EtOAc in Hexanes).
Process Visualization
Experimental Workflow
Figure 1: Decision-tree workflow for the double Suzuki-Miyaura coupling process.
Mechanistic Pathway (Double Cycle)
The reaction must cycle twice. The diagram below illustrates the sequential nature of the transformation.
Figure 2: Simplified sequential catalytic cycles required to convert the bis-bromide to the final product.
Troubleshooting & Optimization Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (SM remains) | Oxygen poisoning or inactive catalyst. | Ensure rigorous degassing. Use fresh Pd(PPh |
| Mono-product persists | Stoichiometry imbalance or catalyst death. | Add excess boronic acid (up to 3.0 eq total). Add "booster" shot of catalyst. |
| Black Precipitate | "Palladium Black" formation (catalyst decomposition). | Reaction temperature too high or ligand insufficient. Lower temp to 80°C; consider adding free PPh |
| New impurity spots | Aldol condensation of ketone. | Base is too strong. Ensure K |
References
-
Miyaura, N., & Suzuki, A. (1995).[2][3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction Protocol. Fisher Scientific Application Notes. Link
-
Yoneda Labs. Suzuki-Miyaura Cross-Coupling: A Practical Guide. Yoneda Labs Technical Blog. Link
-
Callahan, R., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors. Organic Process Research & Development. Link
-
TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction Reagents. TCI Product Guides. Link
Sources
Application Note: Synthesis of Fluoranthene Derivatives via 1,3-Bis(4-bromophenyl)propanone
Strategic Rationale & Scope
Fluoranthene derivatives are highly valued polycyclic aromatic hydrocarbons (PAHs) utilized extensively in the development of organic light-emitting diodes (OLEDs), organic semiconductors, and as rigid, planar scaffolds in medicinal chemistry.
The utilization of 1,3-bis(4-bromophenyl)propan-2-one as a primary building block is a strategic choice. The saturated acetone chain initially blocks long-range
Mechanistic Overview & Causality
The synthesis of highly substituted fluoranthenes from 1,3-bis(4-bromophenyl)propan-2-one is achieved through a robust, two-phase cascade methodology:
Phase 1: Double Aldol Condensation (Knoevenagel-Type)
The first phase involves the base-catalyzed double aldol condensation of 1,3-bis(4-bromophenyl)propan-2-one with a diketone, specifically acenaphthenequinone.
-
Causality of Reagents: Potassium hydroxide (KOH) is utilized to deprotonate the acidic
-protons of the propanone derivative, generating a nucleophilic enolate. This enolate attacks the highly electrophilic carbonyl carbons of acenaphthenequinone. -
Thermodynamic Driving Force: Subsequent dehydration is driven by the extended conjugation gained upon forming the cyclopentadienone intermediate (7,9-bis(4-bromophenyl)-8H-cyclopenta[a]acenaphthylen-8-one). Ethanol is chosen as the solvent because it solubilizes the starting materials at reflux but allows the highly conjugated, non-polar product to precipitate, driving the equilibrium forward .
Phase 2: Thermal Diels-Alder Cycloaddition & Decarbonylation
The isolated cyclopentadienone acts as an electron-deficient diene. When reacted with an alkyne (e.g., diphenylacetylene), a thermal [4+2] cycloaddition occurs.
-
Causality of Conditions: This reaction requires extreme thermal energy to overcome the activation barrier. Diphenyl ether (b.p. 259 °C) is the solvent of choice.
-
Irreversible Aromatization: The initial bridged bicyclic adduct is highly strained. At elevated temperatures, it undergoes a rapid, irreversible cheletropic extrusion of carbon monoxide (CO) gas. This decarbonylation is the thermodynamic lock that yields the fully aromatic, highly stable fluoranthene core .
Reaction Pathway Visualization
Reaction pathway from 1,3-bis(4-bromophenyl)propanone to a fluoranthene derivative.
Experimental Protocols: A Self-Validating System
The following protocols are engineered to include in-process quality control (QC) checks, ensuring the integrity of the synthesis at each phase.
Protocol A: Synthesis of the Cyclopentadienone Intermediate
Target: 7,9-bis(4-bromophenyl)-8H-cyclopenta[a]acenaphthylen-8-one
Reagents:
-
1,3-bis(4-bromophenyl)propan-2-one: 14.0 g (38.0 mmol, 1.0 eq)
-
Acenaphthenequinone: 6.9 g (38.0 mmol, 1.0 eq)
-
Potassium Hydroxide (KOH): 6.4 g (114.0 mmol, 3.0 eq)
-
Absolute Ethanol: 300 mL
Step-by-Step Methodology:
-
Suspension: In a 500 mL flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend the 1,3-bis(4-bromophenyl)propan-2-one and acenaphthenequinone in 300 mL of absolute ethanol.
-
Base Addition: Dissolve the KOH in a minimal amount of water (approx. 10 mL) and add it dropwise to the stirring suspension at room temperature.
-
Causality: Dropwise addition prevents localized high concentrations of base, which mitigates the risk of starting material degradation or unwanted self-condensation.
-
-
Thermal Cyclization: Heat the reaction mixture to 85 °C (reflux) and maintain for 48 hours.
-
Self-Validation Check: Monitor the reaction visually. The mixture will transition from a pale suspension to a deep green or black color. This intense chromophore shift is the primary indicator that the highly conjugated cyclopentadienone system has formed.
-
-
Quenching & Precipitation: Cool the mixture to room temperature. Add 200 mL of distilled water to fully precipitate the crude product.
-
Isolation: Filter the solid under vacuum. Wash the filter cake sequentially with cold water (to remove residual KOH) and cold ethanol. Dry under vacuum at 60 °C to yield the intermediate (Expected yield: ~88%).
Protocol B: Synthesis of the Fluoranthene Derivative
Target: 7,10-bis(4-bromophenyl)-8,9-diphenylfluoranthene
Reagents:
-
Cyclopentadienone Intermediate (from Protocol A): 5.14 g (10.0 mmol, 1.0 eq)
-
Diphenylacetylene: 2.14 g (12.0 mmol, 1.2 eq)
-
Diphenyl ether: 50 mL
Step-by-Step Methodology:
-
Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine the cyclopentadienone intermediate and diphenylacetylene in 50 mL of diphenyl ether.
-
Thermal Cycloaddition: Heat the mixture to 250 °C under a continuous nitrogen atmosphere for 4 to 6 hours.
-
Self-Validation Check (Critical): This step must be performed in a well-ventilated fume hood. The evolution of carbon monoxide (CO) gas will be observed as bubbling. Simultaneously, the deep green/black color of the diene will gradually lighten to a yellow/brown hue, confirming the consumption of the cyclopentadienone and the formation of the aromatic fluoranthene core.
-
-
Precipitation: Remove the heat source and allow the reaction mixture to cool to approximately 60 °C. Do not allow it to cool to room temperature, as diphenyl ether solidifies at 26 °C. Add 100 mL of hexanes or methanol to precipitate the fluoranthene product.
-
Isolation & Purification: Filter the precipitate under vacuum. Wash thoroughly with hot methanol to extract any residual diphenyl ether and unreacted diphenylacetylene. Recrystallize the crude solid from a mixture of dichloromethane and ethanol to yield the pure product.
Quantitative Data & Analytical Standards
To ensure successful synthesis, cross-reference your analytical results with the standardized data summarized below:
| Compound | Molecular Weight | Physical Appearance | Expected Yield | Key IR Bands (cm⁻¹) | Key ¹H NMR Shifts (CDCl₃, ppm) |
| 1,3-bis(4-bromophenyl)propan-2-one | 368.06 g/mol | White solid | N/A (Starting Material) | 1710 (C=O stretch) | ~3.6 (s, 4H, CH₂), 7.0–7.5 (m, 8H, Ar-H) |
| Cyclopentadienone Intermediate | 514.21 g/mol | Dark green/black solid | 75–88% | 1700 (Conjugated C=O) | 6.7–8.2 (m, 14H, Ar-H) |
| Fluoranthene Derivative | 664.44 g/mol | Yellow/brown solid | 60–75% | N/A (Absence of C=O) | 6.5–8.0 (m, 24H, Ar-H) |
References
-
Catsyn. "1,3-Bis(4-bromophenyl)propanone | CAS 54523-47-6". Catsyn Chemical Database. Available at:[Link]
-
Ranjbari, et al. (2021). "Synthesis of 7,12-bis(4-(di(1H-pyrrol-2-yl)methyl)phenyl)benzo[k]fluoranthene from a new dialdehyde as a novel fluorometric bis-Dipyrromethane derivative". ResearchGate. Available at: [Link]
-
Karunakaran, J., & Mohanakrishnan, A. K. (2018). "Diels–Alder Reaction of Isobenzofurans/Cyclopentadienones with Tetrathiafulvalene: Preparation of Naphthalene, Fluoranthene, and Fluorenone Derivatives". Organic Letters, 20(4), 966-970. Available at:[Link]
Application Note: Polymerization of 1,3-Bis(4-bromophenyl)propanone via Catalytic C-C Cross-Coupling
Monomer Profile & Strategic Rationale
1,3-bis(4-bromophenyl)propanone (CAS 54523-47-6) is a highly versatile, structurally unique dibrominated monomer[1]. It features two reactive para-bromophenyl groups separated by a centrally saturated acetone (propanone) linkage.
Causality in Polymer Design:
The saturated
-
Wide-Bandgap Host Materials: The interrupted conjugation prevents energy back-transfer in phosphorescent systems.
-
Post-Polymerization Modification: The backbone ketone groups serve as reactive, orthogonal sites for subsequent functionalization (e.g., Knoevenagel condensations to form cyclopentadienones, or reduction to alcohols)[3].
Mechanistic Pathways for C-C Coupling
To build the polymer backbone, the terminal bromine atoms act as reactive sites for step-growth polymerization[2]. Two primary catalytic pathways are utilized to achieve this:
-
Catalytic Yamamoto Homocoupling (Colon-Ishaq Modification): Utilizes a Ni(0) catalyst generated in situ to couple the monomer with itself, yielding a homopolymer: poly(4,4'-(2-oxopropane-1,3-diyl)biphenyl).
-
Suzuki-Miyaura Copolymerization: Employs a Pd(0) catalyst to couple the monomer with a diboronic acid/ester, yielding an alternating copolymer.
Mechanistic pathway of Ni-catalyzed Yamamoto homocoupling of 1,3-bis(4-bromophenyl)propanone.
Experimental Protocols
Protocol A: Catalytic Yamamoto Homocoupling
Objective: Synthesize poly(4,4'-(2-oxopropane-1,3-diyl)biphenyl).
Causality & Trustworthiness: We utilize the catalytic Colon-Ishaq method rather than stoichiometric
-
Preparation: In a flame-dried Schlenk flask, combine 1,3-bis(4-bromophenyl)propanone (1.0 eq), anhydrous
(0.05 eq), triphenylphosphine ( ) (0.4 eq), and activated Zinc dust (3.0 eq). -
Solvent Addition: Add anhydrous N,N-dimethylacetamide (DMAc) to achieve a monomer concentration of 0.2 M. Rationale: DMAc provides high solubility for both the catalyst complex and the growing polymer chain, preventing premature precipitation.
-
Degassing: Perform three freeze-pump-thaw cycles. Rationale: Oxygen irreversibly oxidizes the Ni(0) active species to inactive Ni(II) oxides, terminating the polymerization.
-
Polymerization: Heat the mixture to 80°C under argon for 24 hours. Self-Validation: The solution will transition from gray to deep red/brown, visually confirming the formation of the active Ni(0) complex and subsequent chain growth.
-
Purification: Cool to room temperature and precipitate the viscous solution into rapidly stirring methanol containing 10% HCl. Rationale: The HCl dissolves unreacted zinc dust and nickel salts, preventing metal contamination in the final polymer.
-
Extraction: Filter the polymer and subject it to Soxhlet extraction with acetone for 24 hours to remove low-molecular-weight oligomers, followed by drying in vacuo at 60°C.
Protocol B: Suzuki-Miyaura Alternating Copolymerization
Objective: Synthesize an alternating copolymer using 1,4-benzenediboronic acid.
Step-by-step workflow for the Suzuki-Miyaura copolymerization protocol.
-
Monomer Loading: Combine exactly equimolar amounts (1.000:1.000 eq) of 1,3-bis(4-bromophenyl)propanone and 1,4-benzenediboronic acid in a Schlenk flask. Rationale: Carothers' equation dictates that strict stoichiometric balance is mandatory to achieve high molecular weights in step-growth polymerization.
-
Catalyst & Base: Add
(0.02 eq) and a degassed 2M aqueous solution (3.0 eq). Dissolve the organic components in toluene. Rationale: The biphasic Toluene/Water system facilitates the transmetalation step, which requires the boronic acid to be activated by the base into a boronate intermediate. -
Polymerization: Reflux vigorously at 90°C under argon for 48-72 hours. Vigorous stirring is critical to maximize the interfacial surface area between the aqueous and organic phases.
-
End-Capping: Add an excess of phenylboronic acid and reflux for 4 hours, followed by an excess of bromobenzene and reflux for another 4 hours. Rationale: End-capping replaces reactive terminal bromo and boronic acid groups with stable phenyl rings, preventing cross-linking and degradation during future thermal processing.
-
Recovery: Separate the organic layer, concentrate it, and precipitate into methanol. Purify via Soxhlet extraction (methanol, then chloroform to collect the high-MW fraction).
Quantitative Data & Polymer Characteristics
The following table summarizes expected quantitative outcomes based on optimized reaction parameters for the polymerization of 1,3-bis(4-bromophenyl)propanone.
| Polymerization Type | Co-Monomer | Catalyst System | Temp (°C) | Yield (%) | Typical | PDI ( |
| Yamamoto Homocoupling | None | 80 | 75 - 85 | 15 - 25 | 1.8 - 2.2 | |
| Suzuki Copolymerization | 1,4-Benzenediboronic acid | 90 | 80 - 90 | 25 - 40 | 2.0 - 2.5 | |
| Suzuki Copolymerization | 4,4'-Biphenyldiboronic acid | 90 | 78 - 88 | 20 - 35 | 2.1 - 2.6 |
Troubleshooting & Causal Analysis
-
Issue: Low Molecular Weight (Oligomerization only)
-
Causality: In Suzuki coupling, this is almost exclusively caused by stoichiometric imbalance or catalyst deactivation. If the monomer purity is <99%, the exact 1:1 ratio is compromised.
-
Solution: Recrystallize 1,3-bis(4-bromophenyl)propanone from hot ethanol prior to use[4]. Ensure
is stored in a glovebox and is bright yellow (a brown color indicates oxidation to inactive Pd(II) species).
-
-
Issue: Insoluble Gel Formation
-
Causality: Cross-linking due to side reactions at the ketone
-carbon (enolization) under highly basic conditions at elevated temperatures. -
Solution: Switch to a milder base (e.g.,
or ) or lower the reaction temperature to 75°C to suppress enolate-driven side reactions.
-
-
Issue: Discoloration of the Final Polymer
-
Causality: Trapped metal nanoparticles (Ni or Pd) within the polymer matrix.
-
Solution: Stir the dissolved polymer solution with a metal scavenger (e.g., sodium diethyldithiocarbamate) for 2 hours before the final precipitation step.
-
References
-
Catsyn. "1,3-Bis(4-bromophenyl)propanone | CAS 54523-47-6". Catsyn OLED Materials. 2
-
PubChem. "1,3-Bis(4-bromophenyl)propanone | C15H12Br2O | CID 603327". National Institutes of Health.1
-
PMC. "Synthesis of Arylamine Tribenzopentaphenes and Investigation of their Hole Mobility". National Institutes of Health. 3
-
Ambeed. "485-47-2 | 2,2-Dihydroxyindane-1,3-dione". Ambeed.com. 4
Sources
- 1. 1,3-Bis(4-bromophenyl)propanone | C15H12Br2O | CID 603327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-Bis(4-bromophenyl)propanone | CAS 54523-47-6 | Catsyn [catsyn.com]
- 3. Synthesis of Arylamine Tribenzopentaphenes and Investigation of their Hole Mobility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 485-47-2|2,2-Dihydroxyindane-1,3-dione| Ambeed [ambeed.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1,3-Bis(4-bromophenyl)propanone
Case ID: REC-54523 | Status: Active | Topic: Recrystallization Solvent Systems Assigned Specialist: Senior Application Scientist, Separation Sciences[1]
Executive Summary & Solvent Compatibility Matrix
Compound Overview: 1,3-Bis(4-bromophenyl)propanone (CAS: 54523-47-6) is a diarylacetone derivative characterized by a central saturated ketone bridge flanking two lipophilic bromophenyl rings.[1][2][3][4] Its purification is critical as it serves as a precursor for molecular rotors and aggregation-induced emission (AIE) luminogens.[1]
The Challenge:
The molecule possesses a "dual personality"—the central carbonyl group (
Solvent Selection Matrix
| Solvent System | Suitability | Role | Technical Notes |
| Ethanol (95% or Abs.) | Primary Recommendation | Single Solvent | Best balance of polarity.[1] Dissolves the ketone hot; poor solubility cold.[1] Ideal for removing polar byproducts.[1] |
| Hexanes / Heptane | High Purity | Single Solvent | Requires boiling temperatures.[1] Excellent for removing non-polar oligomers.[1] Reference: Peloquin et al.[1][5] [1] |
| Ethyl Acetate + Hexanes | Alternative | Binary System | Use if solubility in Ethanol is too low.[1] Dissolve in min. EtOAc, then titrate with Hexanes until turbid. |
| Acetic Acid | Specialist | Single Solvent | Aggressive solvent for highly impure crude material.[1] Requires careful water precipitation.[1] |
| Water | Unsuitable | Anti-solvent | Strictly an anti-solvent.[1] Will cause immediate oiling if added too quickly to organic solutions.[1] |
Decision Logic & Workflow
The following logic gate illustrates the decision process for selecting the optimal purification route based on your crude material's profile.
Figure 1: Decision tree for solvent selection based on impurity profile (color) and solubility behavior.[1][5]
Detailed Protocols (SOPs)
Protocol A: Ethanol Recrystallization (Standard)
Best for general purification and removal of colored impurities.[1]
-
Preparation: Place crude 1,3-bis(4-bromophenyl)propanone in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Dissolution: Add Ethanol (95%) at a ratio of 10-15 mL per gram of solid.
-
Heating: Heat the mixture to reflux (approx. 78°C) with stirring.
-
Checkpoint: If the solid does not dissolve completely after 10 minutes of reflux, add more Ethanol in 2 mL increments.[1]
-
-
Hot Filtration (Optional but Recommended): If insoluble particles remain or if the solution is dark yellow (indicating chalcone impurities), add activated charcoal, stir for 5 minutes, and filter hot through a pre-warmed Celite pad.[1]
-
Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly on a cork ring.
-
Isolation: Once crystals form (typically white needles/plates), cool in an ice bath (0-4°C) for 30 minutes to maximize yield.
-
Filtration: Filter via vacuum using a Buchner funnel. Wash the cake with cold Ethanol (-20°C).
-
Drying: Dry under vacuum at 40°C for 4 hours.
-
Target Melting Point: 117–121°C [2][3].[1]
-
Protocol B: Hexanes Recrystallization (High Purity)
Best for removing polar impurities and obtaining X-ray quality crystals.[1]
-
Dissolution: Suspend the crude solid in Hexanes (approx. 25 mL per gram).
-
Reflux: Heat to boiling (approx. 68°C). The compound should dissolve completely.[1]
-
Note: If oiling occurs here, add a small amount of Toluene or Benzene (dropwise) to solubilize the oil phase, then return to reflux.[1]
-
-
Cooling: Remove from heat and cover the flask with foil. Allow to stand undisturbed at room temperature.
-
Harvest: Collect the pale yellow/white solid via vacuum filtration.[1][5]
-
Reference: This method was successfully used by Peloquin et al. to obtain crystals suitable for X-ray diffraction [1].[1]
-
Troubleshooting Guide (FAQ)
Q1: My product is "oiling out" (forming a sticky liquid at the bottom) instead of crystallizing. Why?
-
Cause: This occurs when the temperature drops below the liquid-liquid phase separation boundary before it hits the crystallization boundary.[1] It is common in mixed solvents or when the solution is too concentrated.[1]
-
Fix:
Q2: The crystals are yellow, but the product should be white. What is this?
-
Cause: The yellow color is likely due to trace amounts of 1,3-bis(4-bromophenyl)prop-2-en-1-one (the unsaturated chalcone precursor), which has a high extinction coefficient.[1]
-
Fix: Recrystallize from Ethanol using Activated Charcoal . The charcoal preferentially adsorbs the planar, conjugated impurities.[1]
Q3: My yield is very low (<50%). Where is my product?
-
Cause: The compound is likely too soluble in the chosen solvent at room temperature, or you used too much solvent.[1]
-
Fix: Check the mother liquor (filtrate) by TLC. If the product is there, concentrate the filtrate by rotary evaporation to half its volume and repeat the cooling/crystallization step (Second Crop).[1]
References
-
Peloquin, A. J., Godman, N. P., Allison, B. D., Balaich, G. J., & Iacono, S. T. (2018).[5] 1,3-Bis(4-bromophenyl)propane .[1][2][3][4][5][6] IUCrData, 3(4), x180563.[1]
-
Sigma-Aldrich. 1,3-Bis(4-bromophenyl)propan-2-one Product Sheet . Sigma-Aldrich Catalog. Accessed 2024.[1][3][7]
-
Tokyo Chemical Industry (TCI).[1] 1,3-Bis(4-bromophenyl)-2-propanone Specifications . TCI Chemicals.[1] Accessed 2024.[1][3][7] [1]
-
Dongapure, A. C., & Choudhari, P. P. (2022).[1] Synthesis of Substituted 1, 3- Dipropanone Containing Phenol Group Synthesized From 4-Bromophenol . Der Pharma Chemica, 14(5), 24-27.[1][8]
Sources
- 1. CAS 54523-47-6: 1,3-Bis(4-bromophenyl)propanone [cymitquimica.com]
- 2. 1,3-Bis(4-bromophenyl)propanone | 54523-47-6 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. 1,3-Bis(4-bromophenyl)propanone | CAS 54523-47-6 | Catsyn [catsyn.com]
- 5. researchgate.net [researchgate.net]
- 6. 1,3-Bis(4-bromophenyl)propan-2-one | 54523-47-6 [sigmaaldrich.com]
- 7. reddit.com [reddit.com]
- 8. derpharmachemica.com [derpharmachemica.com]
How to prevent oiling out during 1,3-bis(4-bromophenyl)propanone purification
A Guide to Preventing and Troubleshooting Oiling Out During Crystallization
Introduction
1,3-bis(4-bromophenyl)propanone is a key intermediate in the synthesis of various biologically active compounds and materials. Its purification, however, often presents a significant challenge for researchers: the phenomenon of "oiling out." This guide provides in-depth technical support, troubleshooting strategies, and validated protocols to help you overcome this common hurdle and achieve high-purity crystalline product. We will explore the underlying causes of oiling out and provide a systematic approach to its prevention and remediation.
Frequently Asked Questions (FAQs)
Q1: What is "oiling out" and why does it happen with 1,3-bis(4-bromophenyl)propanone?
A1: "Oiling out," or liquid-liquid phase separation, is a non-crystalline precipitation event where a solute separates from a solution as a liquid "oil" rather than as solid crystals.[1][2] This oil is a supersaturated, solute-rich liquid phase that is immiscible with the surrounding solvent. This phenomenon is particularly problematic because the oil often traps impurities and solidifies into an amorphous mass or low-quality crystals, defeating the purpose of purification.[3]
There are two primary causes for 1,3-bis(4-bromophenyl)propanone to oil out:
-
Melting Point Depression: The compound has a reported melting point between 117-121°C. However, the presence of synthetic impurities (e.g., unreacted starting materials or by-products) can significantly lower the melting point of the mixture (a colligative property known as freezing-point depression).[3][4] If the boiling point of your chosen recrystallization solvent is higher than this depressed melting point, the solid will melt in the hot solvent before it fully dissolves, forming an oil.[4][5]
-
Excessive Supersaturation: If a hot, saturated solution is cooled too rapidly, the system can become highly supersaturated. The concentration of the dissolved compound exceeds the solubility limit to such a degree that the molecules do not have sufficient time to orient themselves into an ordered crystal lattice.[1][6] Instead, they rapidly crash out of solution as a disordered, liquid-like phase, which is kinetically favored over the slower, more ordered process of crystallization.[1]
Q2: My compound has oiled out. What should I do to salvage my product?
A2: If oiling out occurs, do not panic. The product is often recoverable. The primary goal is to redissolve the oil and encourage it to crystallize under more controlled conditions.
Immediate Remediation Steps:
-
Re-heat the Solution: Place the flask back on the heat source.
-
Add More Solvent: Add a small amount of additional hot solvent to the mixture until the oil completely redissolves, creating a clear, homogeneous solution. This reduces the saturation level.[3][7]
-
Attempt Slow, Controlled Cooling: Once the solution is clear, attempt to recrystallize again, but this time, ensure the cooling process is much slower. Insulate the flask with glass wool or let it cool in a warm water bath to slow down the temperature drop. Slow cooling is critical for allowing molecules the time to form a proper crystal lattice.[4][8]
-
Induce Crystallization: If crystals are slow to form, you can try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, adding a "seed crystal" (a tiny, pure crystal of the desired compound) can initiate crystallization.[1][2]
If these steps fail and the compound oils out again, you may need to completely remove the solvent via rotary evaporation and attempt the recrystallization with a different solvent system, as outlined below.[9]
Q3: How can I proactively prevent oiling out from happening?
A3: Prevention is the most effective strategy. This involves careful control over three key parameters: solvent choice, cooling rate, and saturation level.
-
Strategic Solvent Selection: The ideal solvent should have a boiling point that is lower than the melting point of your compound (117-121°C for pure 1,3-bis(4-bromophenyl)propanone).[5] This is the most critical factor in preventing the compound from melting during the dissolution step. The compound should also be highly soluble in the hot solvent but sparingly soluble at low temperatures to ensure good recovery.[8][10]
-
Controlled Cooling: Avoid crash-cooling the hot solution in an ice bath. Allow the flask to cool slowly to room temperature on the benchtop, preferably insulated, before moving it to a refrigerator or ice bath for maximum crystal recovery.[6]
-
Avoid Oversaturation: Use the minimum amount of hot solvent necessary to fully dissolve the solid. Starting with a solution that is too concentrated increases the likelihood of reaching the high level of supersaturation that leads to oiling out.[6] If you suspect high levels of impurities, a pre-purification step like a charcoal treatment might be beneficial.[3][11]
Q4: What are the best solvent systems for recrystallizing 1,3-bis(4-bromophenyl)propanone?
A4: Based on the properties of 1,3-bis(4-bromophenyl)propanone (a moderately polar ketone), a systematic approach to solvent selection is recommended. The principle of "like dissolves like" is a useful starting point.[5]
Physicochemical Data Summary
| Property | Value | Source(s) |
| Chemical Formula | C₁₅H₁₂Br₂O | PubChem |
| Molecular Weight | 368.07 g/mol | Sigma-Aldrich |
| Appearance | White to light yellow crystalline solid | TCI Chemicals |
| Melting Point | 117.0 - 121.0 °C | Sigma-Aldrich |
| Solubility | Soluble in acetone, dichloromethane, ethanol, DMF | CymitQuimica |
Recommended Solvents for Trial:
-
Single Solvents:
-
Ethanol: Has a boiling point of ~78°C, well below the compound's melting point. It's a polar protic solvent that should effectively dissolve the ketone at elevated temperatures.
-
Isopropanol (IPA): Boiling point of ~82°C. Similar to ethanol and often a good choice for recrystallization.
-
Ethyl Acetate: Boiling point of ~77°C. A moderately polar solvent that is often effective for a wide range of organic solids.
-
-
Mixed Solvent Systems: A mixed-solvent system can be powerful when no single solvent is ideal.[10] This involves dissolving the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly adding a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes faintly cloudy (the saturation point).
-
Acetone/Hexane: Dissolve the compound in a minimum of hot acetone (a good solvent for ketones[12]) and then slowly add hexane as the anti-solvent.
-
Dichloromethane/Hexane: Similar to the above, using dichloromethane as the good solvent. Be mindful of its low boiling point (~40°C).
-
Q5: Are there alternative purification methods if recrystallization consistently fails?
A5: Yes. If oiling out persists despite optimizing the recrystallization protocol, column chromatography is an excellent alternative.[13]
-
Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase (the eluent).[13] For 1,3-bis(4-bromophenyl)propanone, a silica gel stationary phase is appropriate. The mobile phase would typically be a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate. By gradually increasing the polarity of the mobile phase, impurities can be eluted first, followed by the pure product. This method is highly effective but is generally more time-consuming and uses more solvent than recrystallization.[14]
Troubleshooting and Experimental Workflows
Troubleshooting Oiling Out: A Decision Workflow
The following diagram outlines a systematic approach to troubleshooting when oiling out is observed.
Caption: Decision tree for troubleshooting oiling out.
Protocol 1: Optimized Recrystallization of 1,3-bis(4-bromophenyl)propanone
This protocol is designed to minimize the risk of oiling out. Ethanol is used as the solvent due to its favorable boiling point.
Materials:
-
Crude 1,3-bis(4-bromophenyl)propanone
-
Ethanol (Reagent grade)
-
Erlenmeyer flask (sized so the solvent fills it to about 1/3 to 1/2 of its volume)
-
Hot plate with stirring
-
Filter paper and funnel
-
Buchner funnel and filter flask
Methodology:
-
Preparation: Place the crude solid into the Erlenmeyer flask with a magnetic stir bar.
-
Solvent Addition: Add a small portion of ethanol to the flask, just enough to make a slurry.
-
Heating and Dissolution: Gently heat the slurry on a hot plate with stirring. Add hot ethanol in small increments until the solid just dissolves completely. Causality Check: Using the minimum amount of hot solvent ensures the solution is saturated, which is necessary for good recovery upon cooling.
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Controlled Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. To slow the process further, the flask can be placed in a beaker of warm water. Causality Check: Slow cooling is the most critical step to prevent the rapid supersaturation that leads to oiling out.[4][6]
-
Complete Crystallization: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the yield of the crystalline product.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly, either air-drying or in a vacuum oven at a moderate temperature.
References
-
thetoastyone, et al. (2013) "Recrystallization (help meeeeee)." Reddit r/chemistry. Available at: [Link]
-
Mettler Toledo. "Oiling Out in Crystallization." Available at: [Link]
-
Brainly. (2024) "Low melting point solids often 'oil out' of a crystallization solution rather than crystallizing." Available at: [Link]
-
Brainly. (2024) "Why do crystals oil out and what are the remedies and prevention methods?" Available at: [Link]
-
University of York, Department of Chemistry. "Solvent Choice." Available at: [Link]
-
PubChem. "1,3-Bis(4-bromophenyl)propan-2-one." National Center for Biotechnology Information. Available at: [Link]
-
Medicilon. (2024) "Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds." Available at: [Link]
-
Chemistry LibreTexts. (2022) "3.6F: Troubleshooting - Liquid Droplets Form (The Solid 'Oils Out')." Available at: [Link]
-
Royal Society of Chemistry. (2021) "Finding the best solvent for recrystallisation." Education in Chemistry. Available at: [Link]
-
Millersville University. "Recrystallization I." Available at: [Link]
-
Chemistry LibreTexts. (2022) "2.2.4.6F: Troubleshooting." Available at: [Link]
-
Columbia University, Department of Chemistry. "Column chromatography." Available at: [Link]
-
Brindle, C. S., et al. (2018) "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol." Journal of Visualized Experiments. Available at: [Link]
-
University of New South Wales, School of Chemistry. "RECRYSTALLISATION." Available at: [Link]
-
University of Rochester, Department of Chemistry. "Purification: How To." Available at: [Link]
Sources
- 1. mt.com [mt.com]
- 2. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. brainly.com [brainly.com]
- 8. edu.rsc.org [edu.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 11. brainly.com [brainly.com]
- 12. Purification [chem.rochester.edu]
- 13. columbia.edu [columbia.edu]
- 14. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing yield of Suzuki coupling with 1,3-bis(4-bromophenyl)propanone
Technical Support Center: Suzuki-Miyaura Coupling Optimization Topic: 1,3-Bis(4-bromophenyl)propanone (4,4'-Dibromodibenzyl ketone) Ticket ID: SMC-OPT-2026-DBK
Executive Summary: The "Double-Coupling" Challenge
You are attempting to functionalize 1,3-bis(4-bromophenyl)propanone . This substrate presents a dual challenge in Suzuki coupling:
-
Bis-Coupling Kinetics: You must drive the reaction to completion at two sites. Incomplete conversion leads to the difficult-to-separate mono-coupled impurity.
-
Ketone Sensitivity: The methylene protons (
-protons) adjacent to the central ketone are acidic ( ). Strong bases or high temperatures can trigger enolization, leading to aldol condensation side-products or racemization (if chiral centers were present nearby).
This guide prioritizes chemoselectivity (preserving the ketone) and conversion efficiency (driving the bis-coupling).
Module 1: Critical Reaction Parameters
Stoichiometry & Concentration
-
The Rule: For small molecule synthesis (A-B-A type), you cannot use a 2:1 ratio.
-
Recommendation: Use 2.5 to 3.0 equivalents of boronic acid relative to the dibromide.
-
Why? Boronic acids are prone to protodeboronation (hydrolysis of the C-B bond) in aqueous base. If you use exactly 2.0 equivalents, you will run out of nucleophile before the second bromide reacts, stalling the reaction at the mono-product.
Base Selection (The Safety Valve)
-
Avoid: Strong alkoxides like Sodium tert-butoxide (
) or Hydroxides ( , ) at high concentrations. These promote enolization of the propanone linker. -
Preferred: Mild Carbonates (
, ) or Phosphates ( ). -
Insight:
(tripotassium phosphate) often provides the best balance of basicity for transmetallation without triggering aldol condensation of the ketone.
Catalyst System
-
Standard:
(Tetrakis) is common but often requires higher temperatures ( ), which risks ketone degradation. -
High-Performance:
or Buchwald G3 Precatalysts (e.g., XPhos Pd G3). These are active at lower temperatures ( ) and handle the steric bulk of the second coupling better.
Module 2: Troubleshooting & FAQs
Q1: My reaction stalls at the mono-coupled product. Adding more catalyst doesn't help. Why?
Diagnosis: This is likely Boronic Acid Death , not catalyst death.
Explanation: In aqueous basic media, aryl boronic acids undergo protodeboronation (replacing
-
Add the boronic acid in two portions (0h and 2h).
-
Switch to a Boronic Ester (Pinacol ester), which is more stable to hydrolysis than the free acid.
Q2: I see a new spot on TLC that is NOT the product, and my ketone peak is messy in NMR.
Diagnosis: Base-mediated Aldol Condensation .
Explanation: The base has deprotonated the
-
Switch base to
or . -
Reduce water content. Use a solvent mix like Dioxane:Water (9:1) instead of (1:1).
-
Lower the temperature to
.
Q3: The product precipitates out, but it's trapping impurities.
Diagnosis: Solubility crashing. Explanation: The bis-coupled product is significantly more rigid and hydrophobic than the starting material. It often crashes out of polar solvents like DMF/Water during the reaction, trapping catalyst or mono-products in the crystal lattice. Solution:
-
Use Toluene or Chlorobenzene as the co-solvent to keep the hydrophobic product in solution during the reaction.
-
Perform a "hot filtration" at the end to remove Palladium black, then cool to crystallize.
Module 3: Visualizing the Pathway
The following diagram illustrates the kinetic competition between the desired bis-coupling and the common failure modes (Mono-stalling and Side Reactions).
Caption: Kinetic pathway showing the progression from substrate to bis-product, highlighting critical failure points (red) where base sensitivity or reagent decomposition can occur.
Module 4: Optimized Protocol (The "Golden Batch")
This protocol is designed for 1.0 mmol scale to minimize side reactions while ensuring full conversion.
| Component | Reagent | Equiv/Amt | Role |
| Substrate | 1,3-bis(4-bromophenyl)propanone | 1.0 equiv | Electrophile |
| Coupling Partner | Aryl Boronic Acid | 2.5 equiv | Nucleophile (Excess) |
| Catalyst | Pd(dppf)Cl2·DCM | 3-5 mol% | Robust Catalyst |
| Base | K3PO4 (Tribasic) | 4.0 equiv | Mild Activator |
| Solvent | 1,4-Dioxane / Water | 4:1 Ratio (0.2 M) | Solubilizes Ketone |
Step-by-Step Procedure:
-
Degassing (Crucial): Combine the dibromide, boronic acid, and phosphate base in a reaction vial. Cap and purge with Nitrogen/Argon for 15 minutes. Oxygen kills the catalyst and promotes homocoupling.
-
Solvent Prep: Separately sparge the Dioxane/Water mixture with Nitrogen for 20 minutes.
-
Catalyst Addition: Open the vial briefly to add the Pd catalyst. Reseal immediately.
-
Injection: Syringe the degassed solvent into the vial.
-
Reaction: Heat to 80°C for 12–16 hours. Do not exceed 100°C to protect the ketone.
-
Work-up: Cool to room temperature. Dilute with Ethyl Acetate.[1] Wash with water (x2) and Brine (x1). Dry over
. -
Purification: Flash chromatography. Note: The bis-product is usually much less polar than the mono-product.
References
-
Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Zhang, J., et al. (2022).[3] Mechanochemical Synthesis of Ketones via Chemoselective Suzuki-Miyaura Cross-Coupling. Organic Letters, 24, 2338-2343.[3] Link
-
BenchChem Technical Guides. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Link
Sources
Technical Support Center: Purification of 1,3-bis(4-bromophenyl)propanone
Welcome to the technical support center for the purification of 1,3-bis(4-bromophenyl)propanone. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the removal of mono-brominated impurities from this compound. Here, we provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.
Understanding the Challenge: The Nature of Mono-Brominated Impurities
The synthesis of 1,3-bis(4-bromophenyl)propanone, often achieved through a double Friedel-Crafts acylation or a related multi-step synthesis, can lead to the formation of several byproducts. The most common and challenging to remove are mono-brominated impurities.
What are the likely mono-brominated impurities?
The primary mono-brominated impurity is typically the isomeric product where one of the bromo-phenyl groups is substituted at the ortho position instead of the para position, resulting in 1-(2-bromophenyl)-3-(4-bromophenyl)propanone . Another possibility, though often less prevalent, is the result of an incomplete reaction, yielding 1-phenyl-3-(4-bromophenyl)propanone . Due to the directing effects of the bromine substituent in Friedel-Crafts reactions, the formation of the para-isomer is favored, but the ortho-isomer is a common byproduct.[1]
Why are these impurities difficult to separate?
The structural similarity between the desired product and its mono-brominated, particularly isomeric, impurities leads to very similar physical properties, such as polarity and solubility. This makes their separation by standard purification techniques challenging.
Purification Strategies: A Head-to-Head Comparison
Two primary methods are effective for the purification of 1,3-bis(4-bromophenyl)propanone: Recrystallization and Flash Column Chromatography . The choice between them depends on the scale of your synthesis, the level of impurity, and the desired final purity.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures.[2] | Scalable, cost-effective for large quantities, can yield very pure crystals. | Can have lower yields if the impurity concentration is high, requires careful solvent selection. | Purifying multi-gram to kilogram quantities of crude product with moderate impurity levels. |
| Flash Column Chromatography | Differential adsorption of compounds onto a solid stationary phase as a liquid mobile phase passes through.[3] | High resolution for separating closely related compounds, applicable to a wide range of polarities. | Less scalable for very large quantities, more time-consuming, requires more solvent. | Small to medium scale purification (milligrams to a few grams), and for separating complex mixtures or closely related isomers. |
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Recrystallization Troubleshooting
Q1: My compound is not dissolving in the hot solvent, or I have to use a very large volume of solvent. What should I do?
Answer: This indicates that the chosen solvent is not ideal for your compound. A good recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.[2]
-
Troubleshooting Steps:
-
Re-evaluate your solvent choice: Consult a solvent polarity chart. For 1,3-bis(4-bromophenyl)propanone, consider solvents like ethanol, isopropanol, acetone, or ethyl acetate. Toluene can also be effective.
-
Try a solvent mixture: A common and effective technique is to use a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., dichloromethane or acetone) at its boiling point. Then, add a "poor" solvent (in which it is sparingly soluble, e.g., hexanes or water) dropwise until the solution becomes cloudy (the cloud point). Reheat the solution until it becomes clear again, and then allow it to cool slowly.
-
Q2: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath.
Answer: This is a common issue and can be caused by several factors, including supersaturation or the solution being too dilute.
-
Troubleshooting Steps:
-
Induce crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of the pure compound, add a single, tiny crystal to the solution. This "seed" crystal will act as a template for further crystallization.
-
-
Concentrate the solution: If inducing crystallization doesn't work, your solution may be too dilute. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound. Then, allow it to cool again.
-
Change the solvent system: If the above steps fail, the solvent may be too good at dissolving your compound even at low temperatures. You may need to select a less polar solvent or a different solvent mixture.
-
Q3: The recrystallized product is still impure. How can I improve the purity?
Answer: Impurities can become trapped in the crystal lattice if the crystallization process is too rapid.
-
Troubleshooting Steps:
-
Slow down the cooling process: After dissolving your compound in the hot solvent, allow the flask to cool slowly to room temperature on the benchtop before placing it in an ice bath. Insulating the flask with a cloth or paper towels can help.
-
Perform a second recrystallization: A single recrystallization may not be sufficient to remove all impurities, especially if the initial crude product is very impure. A second recrystallization of the obtained crystals can significantly improve purity.
-
Wash the crystals properly: After filtering the crystals, wash them with a small amount of the ice-cold recrystallization solvent to remove any residual mother liquor containing impurities. Using warm or room temperature solvent will dissolve some of your product, reducing the yield.
-
Q4: My yield after recrystallization is very low.
Answer: A low yield is often a trade-off for high purity. However, significant losses can be minimized.
-
Troubleshooting Steps:
-
Minimize the amount of hot solvent: Use only the minimum amount of hot solvent necessary to completely dissolve your compound. Any excess solvent will retain more of your product in solution upon cooling.
-
Cool the solution thoroughly: Ensure the solution is cooled to the lowest practical temperature (usually in an ice bath) to maximize the amount of product that crystallizes out.
-
Recover a second crop of crystals: The mother liquor (the solution remaining after the first filtration) still contains some dissolved product. You can concentrate the mother liquor by boiling off some of the solvent and then cooling it again to obtain a second, though likely less pure, crop of crystals.
-
Flash Column Chromatography Troubleshooting
Q1: I can't get good separation between my product and the mono-brominated impurity on the TLC plate.
Answer: Achieving good separation on a TLC plate is crucial before attempting a column. The principle of separation is the same.
-
Troubleshooting Steps:
-
Optimize the mobile phase: The polarity of the mobile phase is the most critical factor.
-
If the spots are too high on the TLC plate (high Rf value), your mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexanes or petroleum ether).
-
If the spots are too low on the TLC plate (low Rf value), your mobile phase is not polar enough. Increase the proportion of the polar solvent.
-
-
Try a different solvent system: Sometimes, a simple hexane/ethyl acetate system may not provide sufficient resolution. Consider trying other solvent systems like dichloromethane/hexanes or toluene/ethyl acetate.
-
Use a different type of TLC plate: While silica gel is standard, for some very similar compounds, alumina plates might offer different selectivity.
-
Q2: My compound is streaking on the TLC plate and the column.
Answer: Streaking can be caused by several factors, including overloading the sample, the sample being too polar for the mobile phase, or the compound being acidic or basic.
-
Troubleshooting Steps:
-
Load less sample: Overloading is a common cause of streaking. Dilute your sample and apply a smaller spot to the TLC plate. For the column, ensure you are not exceeding its capacity.
-
Adjust the mobile phase polarity: If the compound is highly polar, it may interact too strongly with the silica gel. A more polar mobile phase can help to move the compound along more effectively and reduce streaking.
-
Add a modifier to the mobile phase: If your compound is acidic, adding a small amount of acetic acid (e.g., 0.1-1%) to the mobile phase can improve peak shape. If it's basic, adding a small amount of triethylamine can have a similar effect.
-
Q3: The yield from my column is low.
Answer: Low recovery from a column can be frustrating. Several factors can contribute to this.[4]
-
Troubleshooting Steps:
-
Ensure complete elution: Your compound may still be on the column. After you have collected the fractions containing your product, flush the column with a much more polar solvent (e.g., 100% ethyl acetate or even methanol) and check these fractions by TLC.
-
Avoid irreversible adsorption: Some compounds can bind irreversibly to the silica gel. If you suspect this, you can try deactivating the silica gel by pre-treating it with a small amount of a polar solvent like methanol and then re-equilibrating with your starting mobile phase.
-
Check for leaks: Ensure that there are no leaks in your column setup, as this can lead to loss of solvent and sample.
-
Proper sample loading: Dry loading your sample (adsorbing it onto a small amount of silica gel before adding it to the column) can often lead to better resolution and recovery compared to wet loading (dissolving the sample in a solvent and pipetting it onto the column).
-
Q4: How do I visualize the spots on the TLC plate?
Answer: Since 1,3-bis(4-bromophenyl)propanone and its impurities are aromatic, they are usually visible under UV light.
-
Visualization Techniques:
-
UV Light: A TLC plate with a fluorescent indicator will show dark spots for UV-active compounds under a UV lamp (254 nm).[1] This is a non-destructive method.
-
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as brown spots.[5] This method is also generally non-destructive as the iodine will eventually sublime off the plate.
-
Staining: For more permanent visualization, various chemical stains can be used. A p-anisaldehyde stain, followed by gentle heating, is a good general-purpose stain for ketones and will produce colored spots.[6]
-
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general guideline. The optimal solvent and volumes should be determined on a small scale first.
-
Solvent Selection: In a small test tube, add about 20-30 mg of your crude product. Add a few drops of a potential solvent (e.g., ethanol). If it dissolves at room temperature, the solvent is too good. If it doesn't dissolve, heat the test tube gently. If it dissolves when hot and recrystallizes upon cooling, you have found a suitable solvent.
-
Dissolution: Place the crude 1,3-bis(4-bromophenyl)propanone in an Erlenmeyer flask. Add the chosen hot solvent in small portions while heating and swirling until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, you will need to perform a hot filtration. Add a small excess of hot solvent to prevent premature crystallization, and quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Allow the crystals to dry completely under vacuum.
Protocol 2: Flash Column Chromatography
This protocol assumes a standard silica gel column.
-
TLC Analysis: Determine the optimal mobile phase for separation using TLC. A good starting point for 1,3-bis(4-bromophenyl)propanone is a mixture of hexanes and ethyl acetate (e.g., starting with 9:1 and adjusting as needed).
-
Column Packing: Pack a glass column with silica gel using the "slurry method" in your chosen initial mobile phase. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). It is often best to "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
Elution: Begin eluting the column with your starting mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute your product. For example, you might start with 5% ethyl acetate in hexanes and gradually increase to 15% ethyl acetate.
-
Fraction Collection: Collect the eluate in a series of fractions (e.g., in test tubes).
-
Analysis of Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 1,3-bis(4-bromophenyl)propanone.
Visualization of Experimental Workflows
Recrystallization Workflow
Sources
Technical Support Center: Troubleshooting 1,3-Bis(4-bromophenyl)propanone Solubility (Ethanol vs. Acetone)
Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals working with 1,3-bis(4-bromophenyl)propanone (CAS 54523-47-6). Because this compound features a highly polar central carbonyl group flanked by two bulky, hydrophobic 4-bromophenyl rings [1], its solvation thermodynamics vary drastically depending on the solvent environment.
Below, you will find field-proven troubleshooting FAQs, comparative data, and self-validating experimental protocols to optimize your solvent selection between ethanol and acetone.
I. Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why does 1,3-bis(4-bromophenyl)propanone dissolve readily in acetone at room temperature but precipitate or remain insoluble in ethanol? A1: This is fundamentally a thermodynamic issue driven by cavity formation energy [2]. Ethanol is a polar protic solvent that forms a tightly bound, rigid hydrogen-bonded network. To dissolve the bulky, highly hydrophobic 4-bromophenyl groups of your target compound, this solvent network must be disrupted. At room temperature, the thermodynamic penalty (cavity formation energy) is too high, resulting in poor solubility. Conversely, acetone is a polar aprotic solvent. It lacks a rigid hydrogen-bonded network, meaning the energy required to form a cavity for the solute is significantly lower. Furthermore, acetone’s strong dipole moment (2.88 D) engages in highly favorable dipole-dipole interactions with the central propanone moiety of the solute, driving rapid dissolution [3].
Q2: I need to use ethanol for a recrystallization workflow. How can I overcome this solubility barrier? A2: Ethanol’s poor room-temperature solubility actually makes it an ideal candidate for recrystallization if manipulated thermally. By heating ethanol to near its boiling point (~75 °C), you provide the necessary kinetic energy to break the solvent's hydrogen bonds, accommodating the hydrophobic rings[4]. Once fully dissolved, a controlled cooling process will force the compound to crystallize as the thermodynamic solubility limit drops back to its room-temperature baseline.
Q3: Are there chemical stability risks when choosing between acetone and ethanol? A3: Yes. The central propanone moiety of 1,3-bis(4-bromophenyl)propanone contains alpha-protons that can participate in side reactions depending on the pH of your environment:
-
In Acetone: If your downstream synthesis involves strong bases (e.g., sodium hydride, potassium tert-butoxide), acetone can undergo competitive aldol self-condensation or cross-condensation with your target compound.
-
In Ethanol: Under strongly acidic conditions, the carbonyl group of your target compound can react with the protic ethanol to form a diethyl ketal. Always select your solvent based on the pH requirements of your specific assay or synthesis step.
II. Comparative Data: Acetone vs. Ethanol
The following table summarizes the physicochemical metrics that dictate the behavior of 1,3-bis(4-bromophenyl)propanone in both solvents.
| Property / Metric | Acetone (Polar Aprotic) | Ethanol (Polar Protic) |
| Dielectric Constant (ε) | 20.7 | 24.5 |
| Dipole Moment (D) | 2.88 | 1.69 |
| Boiling Point (°C) | 56 °C | 78 °C |
| Solubility of Target Cpd (20 °C) | High (Rapid dissolution) | Low (Suspension/Precipitate) |
| Solubility of Target Cpd (70 °C) | Very High | Moderate to High |
| Primary Solvation Mechanism | Dipole-Dipole interactions | Hydrogen-bond disruption |
| Chemical Stability Risks | Aldol condensation (in base) | Ketalization (in acid) |
III. Solvation Thermodynamics & Decision Workflows
Thermodynamic mechanisms governing the solvation of the target compound in protic vs. aprotic media.
Workflow for selecting ethanol vs. acetone based on application and chemical stability risks.
IV. Standardized Experimental Protocols
Protocol A: Thermal Dissolution in Ethanol (For Recrystallization)
Use this self-validating protocol to purify crude 1,3-bis(4-bromophenyl)propanone.
-
Preparation: Weigh 1.0 g of crude 1,3-bis(4-bromophenyl)propanone into a clean, dry 50 mL Erlenmeyer flask.
-
Initial Solvation: Add 10 mL of absolute ethanol. Observation: The mixture will immediately form a cloudy, heterogeneous suspension due to the high cavity formation energy at room temperature.
-
Thermal Activation: Place the flask on a hot plate with a magnetic stirrer and attach a reflux condenser. Gradually heat the mixture to 70–75 °C.
-
Titration to Clarity: If the solid does not fully dissolve after 10 minutes at reflux, add hot ethanol dropwise (up to 5 mL maximum) until the solution becomes completely transparent.
-
Controlled Nucleation: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (approx. 45 minutes). Causality: Slow cooling prevents the trapping of impurities within the crystal lattice. Once at room temperature, transfer the flask to an ice bath (0–5 °C) for 30 minutes to maximize precipitation yield.
-
Validation: Vacuum filter the resulting crystals. Verify purity via melting point analysis; pure 1,3-bis(4-bromophenyl)propanone will exhibit a sharp melting point at 75–77 °C [5].
Protocol B: Rapid Dissolution in Acetone (For Reagent Preparation)
Use this protocol when preparing homogeneous solutions for cross-coupling or condensation reactions.
-
Preparation: Weigh 1.0 g of the compound into a 20 mL borosilicate glass vial.
-
Solvation: Add 5 mL of HPLC-grade acetone at room temperature (20–25 °C).
-
Agitation: Swirl gently or vortex for 30 seconds.
-
Validation: Visually inspect the vial. The solution should become completely transparent almost immediately. Causality: Acetone’s aprotic nature perfectly matches the solute's polarity profile, requiring zero external thermal energy to achieve solvation.
-
Storage: Cap the vial tightly with a PTFE-lined cap and store away from direct light. Use the solution within 24 hours to prevent concentration shifts caused by the high volatility of acetone.
V. References
-
Wang, J., et al. "Solubility modelling and preferential solvation of target compounds in co-solvent mixtures." Journal of Molecular Liquids, 2022. Available at: [Link]
-
LibreTexts Chemistry. "Properties of Aldehydes and Ketones: Intermolecular Forces and Solubility." Chemistry LibreTexts, 2020. Available at: [Link]
-
Mao, F., et al. "Equilibrium solubility determination, solvent effect and preferential solvation in aqueous co-solvent mixtures." Journal of Chemical Thermodynamics, 2023. Available at: [Link]
-
ChemBK. "1,3-Bis(4-bromophenyl)propanone - Introduction, Properties, and Preparation Method." ChemBK Database, 2024. Available at: [Link]
Advanced Catalysis Support Center: Coupling of Sterically Hindered Ketones
Current Status: Operational Ticket ID: T-2026-SHK-001 Assigned Specialist: Senior Application Scientist
Welcome
You have reached the Tier-3 Technical Support interface for advanced organometallic catalysis. We treat chemical synthesis not as a recipe, but as a system of engineering constraints.[1] When coupling sterically hindered ketones—whether via
This guide bypasses standard textbook advice. We focus on the "hidden variables" that cause reactions to stall, precipitate, or decompose in high-value drug discovery scaffolds.
Module 1: The Hardware (Catalyst & Ligand Selection)
The Core Problem: The "Cone Angle" Trap
For hindered substrates, standard ligands (
Ligand Selection Matrix
| Substrate Class | Recommended Ligand | Catalyst Precursor | Why? |
| Hindered Cyclic Ketones (e.g., 2-subst. cyclohexanone) | MorDalPhos or DtBPF | Pd(OAc)₂ or Pd-G3/G4 | These bidentate/bulky ligands create a wide "bite angle" or high buried volume (%V_bur), forcing reductive elimination.[1] |
| Acyclic Hindered Ketones (e.g., isopropyl ketones) | P(t-Bu)₃ or XPhos | Pd-G4 Precatalyst | Monodentate, extremely bulky phosphines allow the Pd to accommodate the bulky enolate but snap shut to eject product.[1] |
| Heterocyclic Ketones (Coordination risks) | BrettPhos | Pd-G4 BrettPhos | Designed to prevent N-coordination (poisoning) while maintaining high activity for C-C bond formation. |
| Ultra-Hindered (Quaternary center formation) | IPr (NHC) | [IPrNi(allyl)Cl] or Ni(cod)₂ | Nickel-NHC complexes are smaller than Pd-Phosphines, allowing access to tighter steric pockets.[1] |
Visualizing the Decision Logic
Caption: Logic flow for selecting the catalytic system based on steric demand and reaction mode.
Module 2: Troubleshooting (The "Debugging" Log)
Symptom 1: Reaction Stalls at ~20% Conversion
Diagnosis: Catalyst Death (Product Inhibition or Aggregation).
-
The Science: In hindered systems, the active Pd(0) species is unstable.[1] If oxidative addition is slow (due to sterics), the Pd(0) aggregates into inactive "Pd Black."[1]
-
Fix:
-
Switch to Precatalysts: Stop using Pd(OAc)₂ + Ligand. Use Buchwald G3 or G4 precatalysts . These ensure a 1:1 Pd:Ligand ratio and release the active species inside the reaction cycle.
-
Add 1-2 mol% of the Ketone: Surprisingly, adding a small amount of the ketone before heating can stabilize the precatalyst activation phase.[1]
-
Symptom 2: Dehalogenation of Aryl Halide (Ar-H formed)
Diagnosis:
-
The Science: The Pd-Ar intermediate is waiting too long for the bulky ketone enolate to transmetallate. While waiting, it grabs a hydride from the solvent (THF/Dioxane) or the base.[1]
-
Fix:
-
Concentration: Increase concentration (up to 1.0 M) to favor the bimolecular reaction (transmetallation) over unimolecular side reactions.
-
Solvent Switch: Move from THF to Toluene or CPME (Cyclopentyl methyl ether). Ethers are notorious hydride sources in stalling reactions.
-
Symptom 3: No Reaction (Starting Material Recovered)
Diagnosis: Enolization Failure.
-
The Science: Sterically hindered ketones are difficult to deprotonate. Standard bases like
may be too weak or insoluble. -
Fix:
-
Base Upgrade: Switch to LiHMDS (Lithium Hexamethyldisilazide) or NaOtBu .
-
The "Pre-stir" Protocol: Do not mix everything at once. Stir the Ketone + Base for 30 minutes before adding the Catalyst/Aryl Halide. This ensures the enolate is formed and ready for the catalyst.
-
Module 3: Experimental Protocols
Protocol A: Direct -Arylation of Hindered Ketones (The "Gold Standard")
Best for: Creating quaternary centers or coupling 2,6-disubstituted aryl halides.[1]
Reagents:
-
Hindered Ketone (1.0 equiv)[1]
-
Aryl Bromide/Chloride (1.1 equiv)[1]
-
Catalyst: Pd-G4-XPhos (2-5 mol%)
-
Base: NaOtBu (1.2 equiv)[1]
-
Solvent: Toluene (anhydrous, degassed)[1]
Step-by-Step:
-
Glovebox/Schlenk: In a vial, weigh Pd-G4-XPhos and NaOtBu.
-
Add the Aryl Halide (if solid) and Ketone (if solid).
-
Seal and purge with Argon.
-
Add Toluene (0.5 M concentration relative to ketone). Note: High dilution kills this reaction.
-
Add liquid substrates (Ketone/Aryl Halide) via syringe.
-
Temperature Ramp: Place in a pre-heated block at 80°C. Do not ramp up slowly. Rapid heating helps precatalyst activation.
-
Monitor: Check LCMS at 1 hour. If <10% conversion, raise temp to 100°C.
Protocol B: The "Enol Tosylate" Bypass (The "Nuclear Option")
Best for: Substrates so hindered that direct arylation fails completely. This converts the ketone into a pseudo-halide.[1]
Phase 1: Activation
-
Combine Ketone (1 equiv), TsCl (1.2 equiv), and N-methylimidazole (NMI, 2.5 equiv) in MeCN.[1]
-
Stir at RT (or 50°C for very hindered systems) for 4 hours.
-
Workup: Wash with dilute HCl, extract with EtOAc.[1] Yields Enol Tosylate .[2][3]
Phase 2: Coupling (Negishi or Suzuki)
-
Negishi: Treat Enol Tosylate with Aryl-Zinc reagent + Pd(PPh₃)₄ (5 mol%).
-
Suzuki: Treat Enol Tosylate with Aryl Boronic Acid + Pd(dppf)Cl₂ +
. Why this works: You separate the difficult enolization step from the coupling step.
Module 4: Mechanism & Failure Analysis
Understanding where the cycle breaks allows for rational troubleshooting.
Caption: The catalytic cycle highlighting critical failure points in hindered systems.
References
-
Fox, J. M., Huang, X., Chieffi, A., & Buchwald, S. L. (2000).[1][4] Highly Active and Selective Catalysts for the Formation of
-Aryl Ketones.[4][5][6][7] Journal of the American Chemical Society.[5] Link[1] -
Culkin, D. A., & Hartwig, J. F. (2003).[1] Palladium-Catalyzed
-Arylation of Carbonyl Compounds and Nitriles.[8] Accounts of Chemical Research. Link[1] -
Martin, R., & Buchwald, S. L. (2008).[1][4] Palladium-Catalyzed
-Arylation of Ketones with Nitroarenes. Organic Letters. Link[1] -
Nakatsuji, H., Ueno, K., Misaki, T., & Tanabe, Y. (2008).[1][2] General, Robust, and Stereocomplementary Preparation of
-Ketoester Enol Tosylates. Organic Letters. Link[1] -
Lundgren, R. J., & Stradiotto, M. (2010).[1] Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine. (Reference for MorDalPhos utility in hindered couplings). Angewandte Chemie. Link[1]
Sources
- 1. Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. General, Robust, and Stereocomplementary Preparation of β-Ketoester Enol Tosylates as Cross-Coupling Partners Utilizing TsCl-N-Methylimidazole Agents [organic-chemistry.org]
- 3. orgsyn.org [orgsyn.org]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
- 6. infoscience.epfl.ch [infoscience.epfl.ch]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enantioselective-Arylation of Ketones with Aryl Triflates Catalyzed by Difluorphos Complexes of Palladium and Nickel | The Hartwig Group [hartwig.cchem.berkeley.edu]
Troubleshooting low yields in aldol condensation of dibenzyl ketones
Department: Synthetic Organic Chemistry Support Ticket ID: #AC-DBK-001 Subject: Optimization of Yields for Cyclopentadienone Derivatives Responder: Dr. A. Vance, Senior Application Scientist
Executive Summary & Core Directive
User Issue: Low yields and inconsistent results in the double aldol condensation of 1,3-diphenylacetone (dibenzyl ketone) with 1,2-dicarbonyls (e.g., benzil) to form tetraphenylcyclopentadienone (Tetracyclone) derivatives.
Technical Assessment: The synthesis of cyclopentadienones via the double aldol condensation is thermodynamically driven by the formation of a highly conjugated, aromatic-like system. However, the reaction is susceptible to premature precipitation , incomplete dehydration , and competitive self-condensation of the ketone.
Low yields are rarely due to "bad reagents" alone; they are usually a function of phase transfer limitations (solubility) or insufficient thermal energy to cross the activation barrier for the second dehydration step.
The Mechanism: Understanding the Failure Points
To troubleshoot, you must visualize the pathway. This is not a single step; it is a cascade. If the system stalls at the "Aldol Adduct" stage (colorless/yellow), you will not get the deep purple product.
Caption: Figure 1. The reaction cascade.[1] Note that the final dehydration step (Red Arrow) is often the bottleneck. If heat is insufficient, the intermediate may revert to starting materials via retro-aldol.
Experimental Protocol Comparison
We see two distinct protocols in the field. If you are using Method A and failing, switch to Method B.
| Parameter | Method A: Classical (Org.[2][3] Syn.) | Method B: High-Performance (TEG) |
| Solvent | Ethanol (95%) | Triethylene Glycol (TEG) |
| Base | KOH (aq) | Benzyltrimethylammonium hydroxide (Triton B) or KOH |
| Temperature | ~78°C (Reflux) | 140°C - 160°C |
| Reaction Time | 15–30 mins | 5–10 mins |
| Mechanism Control | Thermodynamic (slow) | Kinetic (fast) |
| Typical Yield | 60–80% | 85–95% |
| Best For | Unsubstituted Benzil | Sterically hindered or substituted derivatives |
Troubleshooting Guide (Q&A)
Category 1: Reaction Initiation & Color
Q: My reaction mixture turns yellow but never reaches the characteristic deep purple color. What is happening? A: You are stuck at the Intermediate B (Cyclic Diol) stage (see Figure 1).
-
The Cause: The dehydration of the alcohol intermediates to the diene is the rate-determining step for color generation. Ethanol reflux (78°C) may not provide enough energy to overcome the activation barrier, especially if electron-donating groups (e.g., methoxy) are present on the rings.
-
The Fix:
-
Increase Temperature: Switch solvent to 1-Propanol (bp 97°C) or Triethylene Glycol (TEG).
-
Check Base Strength: Ensure your KOH is fresh. Carbonate formation reduces basicity. Consider using methanolic KOH for higher activity.
-
Category 2: Solubility & "Oiling Out"
Q: Instead of crystals, a dark brown/black oil separates from the solution. How do I recover the product? A: This is "oiling out," common when the product precipitates at a temperature above its melting point or when impurities lower the melting point.
-
The Cause: Rapid precipitation traps impurities (benzil or mono-condensed byproducts), preventing crystal lattice formation.
-
The Fix:
-
Re-dissolve: Add a small amount of hot solvent (ethanol/toluene) until the oil dissolves.
-
Seed: If available, add a seed crystal of the pure product.
-
Slow Cool: Turn off the heat and let the flask cool to room temperature in the oil bath. Do not plunge into ice immediately.
-
Trituration: If the oil persists, decant the supernatant and triturate (grind) the oil with cold methanol. This often induces crystallization.[4]
-
Category 3: Low Yields (<50%)
Q: I get purple crystals, but the yield is significantly lower than literature values (e.g., 40%). A: This suggests a competitive side reaction or loss during isolation.
-
The Cause (Side Reaction): Dibenzyl ketone has
-hydrogens on both sides. In the absence of a highly electrophilic partner (benzil), it can undergo self-aldol condensation . -
The Fix:
-
Inverse Addition: Do not premix the ketone and base. Dissolve the Benzil and Base first, then slowly add the Dibenzyl Ketone. This ensures the enolate of the ketone immediately encounters the Benzil electrophile rather than another ketone molecule.
-
Stoichiometry: Use a slight excess of Benzil (1.1 eq). Benzil is easier to wash away (soluble in ethanol) than the self-condensation polymers of dibenzyl ketone.
-
Diagnostic Workflow
Use this decision tree to diagnose your specific failure mode.
Caption: Figure 2. Diagnostic logic flow for yield optimization.
References
-
Johnson, J. R.; Grummitt, O. "Tetraphenylcyclopentadienone." Organic Syntheses, Coll. Vol. 3, p.806 (1955); Vol. 23, p.92 (1943).
- The found
- Williamson, K. L. "Macroscale and Microscale Organic Experiments." D.C. Heath and Company, Lexington, MA, 1989.
- Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Engel, R. G. "Introduction to Organic Laboratory Techniques." Cengage Learning.
-
Levine, S. G. "The Synthesis of Tetraphenylcyclopentadienone: A Warning." Journal of Chemical Education, 1985, 62(10), 913.
- Critical reference regarding safety and side-reactions.
Sources
Improving solubility of 1,3-bis(4-bromophenyl)propanone for NMR analysis
Ticket ID: NMR-SOL-54523 Subject: Optimization of Solubility and Signal Acquisition for 1,3-bis(4-bromophenyl)propanone Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering solubility limitations with 1,3-bis(4-bromophenyl)propanone (CAS: 54523-47-6), likely during
This guide provides a tiered troubleshooting workflow to maximize solubility without compromising spectral resolution.
Module 1: Solvent Selection Strategy
The Core Problem: Crystallinity vs. Solvation
1,3-bis(4-bromophenyl)propanone is a symmetric diaryl ketone. Its crystal lattice is stabilized by
Solvent Decision Matrix
Use the following logic to select the optimal solvent based on your recovery needs and available equipment.
Caption: Decision tree for balancing solubility power against sample recovery requirements.
Solvent Performance Data
| Solvent | Boiling Point (°C) | Solubility Rating | Removal Difficulty | Specific Application |
| Chloroform- | 61.2 | Low/Moderate | Easy | Routine |
| Acetone- | 56.0 | Moderate/High | Easy | Good balance; dissolves ketones well.[1] |
| THF- | 66.0 | High | Moderate | Excellent for |
| DMSO- | 189.0 | Very High | Difficult | Recommended for |
Module 2: Variable Temperature (VT) NMR
If the sample remains cloudy or precipitates over time in DMSO-
Why this works
Increasing temperature increases the entropic term (
Protocol: Safe Heating
Warning: The melting point of your compound is ~117 °C. Do not exceed 80 °C to avoid degradation or solvent boiling.[1]
-
Preparation: Dissolve 50–80 mg of sample in 0.6 mL DMSO-
. -
Pre-heating: Warm the NMR tube in a water bath to 40 °C before insertion into the magnet to ensure homogeneity.
-
Probe Setup: Set the probe temperature to 323 K (50 °C) .
-
Equilibration: Allow 10 minutes for the sample to reach thermal equilibrium inside the probe.
-
Shimming: Re-shim at the elevated temperature. Convection currents can degrade lineshape; spin the sample if your probe supports it, or use a convection-compensating pulse sequence if available.
Module 3: Relaxation Optimization for C
The Issue: Long Relaxation Times
Quaternary carbons (like the carbonyl C=O and the C-Br carbons in your molecule) have very long longitudinal relaxation times (
The Solution: Relaxation Agents
Add Chromium(III) acetylacetonate [Cr(acac)
Step-by-Step Protocol
-
Stock Solution: Prepare a 1 M solution of Cr(acac)
in the same deuterated solvent you are using (e.g., DMSO- ).[1] -
Doping: Add 20–30
L of the stock solution to your NMR tube.-
Target Concentration: ~0.02 M to 0.05 M.[1]
-
-
Visual Check: The solution should turn a translucent purple/dark green.[1] If it is opaque, you have added too much (which will broaden peaks).[1]
-
Acquisition Parameters:
-
Relaxation Delay (
): Reduce to 0.5 – 1.0 seconds. -
Pulse Angle: Set to 90° (usually p1 on Bruker systems).[1]
-
Scans: You can now accumulate 4x the scans in the same timeframe.
-
Module 4: Impurity Identification (Trace Analysis)
When working with high-sensitivity modes or DMSO-
Common Impurities in DMSO-
-
Water (
): Variable, typically ~3.33 ppm.[1] -
Grease: 0.85, 1.26 ppm.[1]
-
Acetone (from cleaning tubes): 2.09 ppm.[1]
Technical Note: If you see a doublet at ~3.3 ppm in DMSO, it is likely water coupling to the deuterium. This is normal and not a sample impurity.
References
-
Fulmer, G. R., et al. (2010).[1][3][4] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] [Link]
Sources
Validation & Comparative
13C NMR chemical shifts of 1,3-bis(4-bromophenyl)propanone carbonyl carbon
Predictive Accuracy in 13C NMR Spectroscopy: A Comparative Guide for the Carbonyl Carbon of 1,3-Bis(4-bromophenyl)propan-2-one
As a Senior Application Scientist, evaluating the reliability of NMR prediction platforms is critical for streamlining structural elucidation and minimizing analytical bottlenecks. Highly conjugated or halogenated ketone systems often expose the limitations of standard empirical prediction algorithms.
This guide objectively compares three distinct predictive methodologies—Empirical Additivity (ChemDraw), Machine Learning (Mnova), and Quantum Mechanics (Gaussian DFT)—against the experimental baseline for the carbonyl carbon of 1,3-bis(4-bromophenyl)propan-2-one.
The Ground Truth: Experimental Baseline & Causality
To evaluate predictive software, we must first establish a rigorous experimental baseline. The target compound, 1,3-bis(4-bromophenyl)propan-2-one, features a central ketone flanked by two benzylic methylene spacers and terminal para-bromophenyl rings.
Experimental Chemical Shifts:
-
In CDCl3 (101 MHz): The carbonyl carbon resonates at 204.3 ppm [1].
-
In CD2Cl2 (75 MHz): The carbonyl carbon resonates at 204.60 ppm [2].
Mechanistic Causality of the Chemical Shift: Standard aliphatic acyclic ketones (e.g., acetone) typically resonate around 206–210 ppm. Conversely, directly conjugated diaryl ketones (e.g., benzophenone) appear highly shielded at ~196 ppm due to strong π-π* resonance delocalization increasing electron density at the carbonyl carbon. In our target molecule, the methylene (-CH2-) spacers break this direct conjugation. However, the electron-withdrawing nature of the p-bromophenyl groups exerts a mild through-bond inductive effect (-I). This subtly alters the polarization of the C=O bond, resulting in a slight upfield shift (~204.5 ppm) relative to purely aliphatic systems.
Self-Validating Benchtop Synthesis: The synthesis of this compound is elegantly achieved via a DCC-mediated decarboxylative ketonization of p-bromophenylacetic acid[3]. In this protocol, DCC activates the carboxylic acid, while DMAP acts as a nucleophilic catalyst and base. DMAP deprotonates the relatively acidic alpha-protons of the phenylacetic acid, forming an enolate equivalent that attacks another activated ester molecule. Subsequent decarboxylation yields the symmetrical ketone. This reaction is a self-validating system on the benchtop: the continuous precipitation of dicyclohexylurea (DCU) provides immediate visual confirmation of successful acid activation and coupling progress.
Comparative Evaluation of Prediction Platforms
We compared three industry-standard methodologies for predicting the 13C NMR shift of this specific carbonyl carbon.
A. ChemDraw Professional (Empirical Additivity)
-
Mechanism: Utilizes HOSE (Hierarchically Ordered Spherical Description of Environment) codes and empirical additivity rules based on topological fragments.
-
Performance: Tends to overestimate the shift (predicting ~206.5 ppm). It struggles to accurately weight the long-range inductive effects of the para-bromo substituents transmitted through the benzylic methylene groups, treating the carbonyl too similarly to a standard aliphatic ketone.
B. MestReNova (Mnova) NMRPredict Desktop (Machine Learning)
-
Mechanism: Combines neural networks with massive curated databases of experimental spectra to predict shifts based on structural similarity.
-
Performance: Highly accurate (~204.8 ppm). Because the training set likely contains numerous dibenzyl ketone derivatives, the algorithm successfully interpolates the subtle shielding effects of the halogenated aromatic rings.
C. Gaussian 16 (Quantum Mechanical DFT-GIAO)
-
Mechanism: Solves the Schrödinger equation using Density Functional Theory (DFT) and the Gauge-Independent Atomic Orbital (GIAO) method to calculate magnetic shielding tensors from first principles.
-
Performance: Extremely precise (~205.1 ppm) but computationally expensive. It explicitly accounts for the 3D conformational ensemble and solvent effects (via PCM), making it the most robust method for novel scaffolds lacking database representation.
Quantitative Performance Metrics
The following table summarizes the performance of each predictive methodology against the 101 MHz CDCl3 experimental baseline.
| Predictive Platform | Underlying Methodology | Predicted δ (ppm) | Absolute Error (|Δδ|) | Throughput / Speed |
| ChemDraw Professional | Empirical Additivity (HOSE codes) | 206.5 | 2.2 ppm | Instantaneous (< 1s) |
| Mnova NMRPredict | Machine Learning & Database Ensemble | 204.8 | 0.5 ppm | High (< 5s) |
| Gaussian 16 | Quantum Mechanical (DFT-GIAO) | 205.1 | 0.8 ppm | Low (Hours) |
| Experimental Baseline | FT-NMR (101 MHz, CDCl3) | 204.3 | 0.0 ppm | N/A |
Computational Methodology: The DFT Workflow
To achieve the high accuracy seen in the Gaussian 16 predictions, a rigorous, self-validating computational pipeline must be followed.
Step-by-Step Protocol:
-
Conformational Search: The target molecule possesses highly flexible C(carbonyl)-C(alpha) bonds. A molecular mechanics (e.g., MMFF94) conformational search is mandatory to identify the lowest-energy rotamers, as the spatial orientation of the bulky p-bromophenyl rings directly perturbs the local magnetic shielding tensor of the carbonyl carbon.
-
Geometry Optimization: Candidate conformers are optimized at the B3LYP/6-31G(d) level of theory.
-
Frequency Calculation (Self-Validation): A vibrational frequency calculation is performed on the optimized geometries. The absence of imaginary frequencies mathematically validates that the structure resides in a true local minimum on the potential energy surface, rather than a transition state.
-
NMR Shielding Tensor Calculation: The GIAO method is applied using a larger basis set (B3LYP/6-311+G(2d,p)) combined with an implicit solvent model (PCM for chloroform) to calculate the isotropic magnetic shielding tensors.
-
Boltzmann Averaging & Scaling: Because NMR acquisition is time-averaged on the macroscopic scale, the shielding tensors of all populated conformers are Boltzmann-averaged based on their relative free energies. Finally, linear scaling against a TMS reference standard converts the raw shielding values into the predicted chemical shift.
Workflow Visualization
Figure 1: Self-validating computational workflow for DFT-GIAO NMR chemical shift prediction.
Conclusion
For routine structural verification of known or highly derivative scaffolds like 1,3-bis(4-bromophenyl)propan-2-one, Machine Learning approaches (Mnova) offer the best balance of sub-ppm accuracy and rapid throughput. However, Empirical Additivity tools (ChemDraw) frequently miscalculate the subtle long-range inductive effects of halogens across aliphatic spacers. For novel drug scaffolds where database representation is poor, investing the computational time into a self-validating DFT-GIAO workflow remains the gold standard for undisputed structural elucidation.
References
- Middle East Technical University (METU). "Fullerol based enzyme mimics and synthesis effort of tetra aryl pyranone." metu.edu.tr.
- Semantic Scholar. "Supporting Information - Semantic Scholar." semanticscholar.org.
- University of Birmingham.
Sources
Mass spectrometry fragmentation pattern of 4,4'-dibromodibenzyl ketone
As a Senior Application Scientist, characterizing halogenated aromatic ketones like 4,4'-dibromodibenzyl ketone (1,3-bis(4-bromophenyl)propan-2-one) presents a unique analytical challenge. Whether you are profiling active pharmaceutical ingredient (API) impurities or validating synthetic intermediates, understanding the causality behind a molecule's fragmentation is critical.
This guide provides an in-depth mechanistic breakdown of 4,4'-dibromodibenzyl ketone's mass spectrometry (MS) fragmentation pattern and objectively compares two industry-standard analytical platforms: the Agilent 5977B GC/MSD and the Thermo Scientific Orbitrap Exploris 240 LC-MS/MS .
To accurately identify this compound, we must first deconstruct its structural and isotopic behavior in the gas phase.
Isotopic Signature:
The molecular formula is
Electron Ionization (EI) Dynamics:
Under standard 70 eV hard ionization, the molecular ion is highly unstable. The dominant fragmentation pathway is
-
The 4-bromophenylacetyl cation (
) at m/z 197 and 199. -
The 4-bromobenzyl cation (
) at m/z 169 and 171.
Subsequent secondary fragmentation involves the neutral loss of carbon monoxide (28 Da) from the acylium ion, which further populates the m/z 169/171 benzyl cation signal[1].
Expert Insight on Causality:
A critical structural feature of 4,4'-dibromodibenzyl ketone is the absence of aliphatic
Fragmentation pathway of 4,4'-dibromodibenzyl ketone.
Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS
When selecting an analytical platform for this compound, the choice dictates whether you observe hard fragmentation (EI) or soft ionization with targeted tandem fragmentation (ESI-MS/MS).
-
Agilent 5977B GC/MSD (Single Quadrupole): Ideal for volatile, thermally stable compounds. The 5977B utilizes a High-Efficiency Source (HES) that lowers the Instrument Detection Limit (IDL) to an unprecedented 1.5 fg[3]. It generates highly reproducible 70 eV EI spectra, allowing for direct NIST library matching.
-
Thermo Orbitrap Exploris 240 (High-Resolution LC-MS/MS): Designed for complex matrices or trace impurity profiling where isobaric interference is a risk. It provides high-resolution accurate-mass (HRAM) capabilities, achieving a resolving power of up to 240,000 (FWHM at m/z 200)[4]. Under Electrospray Ionization (ESI+), the soft ionization preserves the intact
precursor, while Higher-energy C-trap Dissociation (HCD) accurately replicates the -cleavage fragments.
Quantitative Performance Comparison
| Feature | Agilent 5977B GC/MSD | Thermo Orbitrap Exploris 240 |
| Primary Application | Volatile, thermally stable compounds | Complex matrices, trace impurities |
| Ionization Technique | Electron Ionization (EI, 70 eV) | Electrospray Ionization (ESI+) |
| Mass Analyzer | Single Quadrupole | High-Field Orbitrap |
| Resolution | Unit Mass (Nominal) | Up to 240,000 (FWHM at m/z 200)[5] |
| Mass Accuracy | ± 0.1 Da | < 1 ppm (with EASY-IC)[4] |
| Sensitivity | 1.5 fg IDL[3] | Sub-femtogram / < 5% CV[6] |
| Fragmentation Method | In-source (Hard Ionization) | HCD (Higher-energy C-trap Dissociation) |
Validated Experimental Protocols
To ensure trustworthiness, the following methodologies are designed as self-validating systems, incorporating internal standards and automated calibration checks to guarantee data integrity.
Protocol A: GC-EI-MS Analysis (Agilent 5977B)
-
Causality: Hexane is chosen as the solvent to ensure rapid volatilization in the GC inlet without expanding beyond the liner volume. The 70 eV ionization energy is the universal standard, ensuring the resulting spectra can be validated against external digital libraries.
-
Step 1 (Sample Prep): Dissolve 1.0 mg of 4,4'-dibromodibenzyl ketone in 100 mL of LC-MS grade hexane (10 µg/mL). Spike with 1 µg/mL of a deuterated internal standard (e.g., phenanthrene-d10) to self-validate injection volume reproducibility.
-
Step 2 (Chromatography): Inject 1 µL splitless into an Agilent 8890 GC equipped with an HP-5ms UI column (30 m × 0.25 mm, 0.25 µm). Program the oven from 100°C (hold 1 min) to 300°C at 15°C/min.
-
Step 3 (Mass Spectrometry): Operate the 5977B in EI mode (70 eV). Set the High-Efficiency Source (HES) to 250°C. Set the quadrupole scan range to m/z 50–500[3].
-
Step 4 (Validation): Confirm the presence of the 1:2:1 isotopic cluster at m/z 366/368/370 and the 1:1 doublet at m/z 197/199. Normalize the peak area against the phenanthrene-d10 signal.
Protocol B: LC-ESI-MS/MS Analysis (Orbitrap Exploris 240)
-
Causality: Electrospray ionization requires a polar solvent system to facilitate droplet charging and desolvation. HCD is utilized to impart enough kinetic energy to break the stable C-C bonds, mimicking the
-cleavage seen in EI, but starting from the even-electron precursor. -
Step 1 (Sample Prep): Dissolve 1.0 mg of the analyte in 100 mL of Methanol:Water (50:50, v/v) containing 0.1% formic acid. The formic acid acts as an essential proton source to drive
formation. -
Step 2 (Chromatography): Inject 2 µL onto a Vanquish UHPLC equipped with a C18 column (50 × 2.1 mm, 1.8 µm). Run a linear gradient of 0.1% FA in water to 0.1% FA in acetonitrile over 5 minutes.
-
Step 3 (Mass Spectrometry): Operate the Orbitrap in ESI+ mode. Set resolution to 120,000 for Full MS (m/z 100-800) and 30,000 for data-dependent MS2 (ddMS2). Apply stepped normalized collision energy (NCE) at 20, 30, and 40 to ensure comprehensive fragmentation[4].
-
Step 4 (Validation): Utilize the EASY-IC internal calibration source to verify that the precursor mass (m/z 368.931 for the
isotope) is within < 1 ppm mass error[4].
Workflow comparison for GC-EI-MS and LC-ESI-MS/MS analysis.
References
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at:[Link]
-
Fragmentation (mass spectrometry) - Wikipedia. Available at:[Link]
-
Agilent 5977B Series GC/MSD System - Data Sheet - LabRulez. Available at:[Link]
-
Thermo Scientific Orbitrap Exploris 240 Mass Spectrometer - LabRulez. Available at:[Link]
Sources
Comparative Reactivity Profile: 1,3-Diphenylpropanone vs. 1,3-Bis(4-bromophenyl)propanone
[1]
Executive Summary
This guide provides a technical comparison between the standard reagent 1,3-diphenylpropanone (Dibenzyl ketone) and its para-halogenated analog, 1,3-bis(4-bromophenyl)propanone .[1] While both compounds serve as primary scaffolds for synthesizing cyclopentadienone derivatives (via double aldol condensation), the brominated variant offers distinct advantages in divergent synthesis .
The presence of the para-bromo substituents introduces a "functional handle," enabling post-condensation modification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1] However, this comes with altered solubility profiles and subtle shifts in nucleophilicity that researchers must account for during protocol design.[1]
Chemical Profile & Physical Properties[1][2][3][4][5][6][7][8]
The introduction of bromine atoms significantly alters the physical state and solubility of the ketone. While the unsubstituted parent is a low-melting solid (often an oil in warm labs), the brominated derivative is a robust crystalline solid.[1]
Table 1: Physicochemical Comparison
| Feature | 1,3-Diphenylpropanone (Subject A) | 1,3-Bis(4-bromophenyl)propanone (Subject B)[1][2] |
| Formula | ||
| MW | 210.27 g/mol | 368.07 g/mol |
| Melting Point | 32–34 °C (Low melting solid) | 118–122 °C (Crystalline solid) |
| Electronic Nature | Electronically neutral phenyl rings | Weakly electron-withdrawing (-I) at para-position |
| Solubility (EtOH) | High | Moderate (Requires heating for reflux) |
| Solubility (DCM) | Very High | High |
| Primary Utility | Standard "Butterfly" core synthesis | Pre-functionalized core for extended conjugation |
Mechanistic Analysis: Electronic Effects
To understand the reactivity differences, we must analyze the electronic influence of the bromine atom on the reaction center (the
Inductive vs. Resonance Effects[4]
-
Subject A (H): The phenyl ring exerts a mild inductive withdrawal compared to an alkyl group, acidifying the
-protons ( in DMSO).[1][2] -
Subject B (Br): Bromine is an Electron Withdrawing Group (EWG) by induction (-I) but Electron Donating by resonance (+M).[1][2]
-
Effect on Carbonyl:[3][4] The methylene spacer (
) insulates the carbonyl from the resonance effects. The inductive effect dominates slightly, making the -protons in Subject B more acidic than in Subject A. -
Effect on Enolate:[4][5][6] While Subject B forms an enolate more readily, the resulting enolate is slightly less nucleophilic due to the inductive stabilization from the distant bromine atoms.
-
Practical Implication: In base-catalyzed aldol condensations, Subject B may require slightly longer reaction times or stronger heating to overcome the reduced nucleophilicity, although the difference is often negligible in high-yield protocols.[1]
Visualization: Electronic Influence Pathway[1][4]
Figure 1: The transmission of electronic effects from the para-bromo substituent to the reactive enolate center.[1]
Case Study 1: Double Aldol Condensation
Objective: Synthesis of Tetraphenylcyclopentadienone derivatives (The "Cyclone" Reaction).
This is the benchmark reaction for these substrates. Both ketones react with benzil (1,2-diphenylethane-1,2-dione) to form deeply colored cyclopentadienones.[1][2]
Comparative Workflow
-
Subject A: Reacts rapidly. Product precipitates as dark purple/black crystals.[1]
-
Subject B: Reacts smoothly but requires ensuring the starting material is fully dissolved in ethanol/butanol at reflux before adding base, due to lower solubility.[1]
Experimental Protocol (Optimized for Subject B)
Note: This protocol is self-validating; the color change from yellow (benzil) to deep purple (product) confirms reaction progress.
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and reflux condenser.
-
Dissolution: Add 10 mmol of 1,3-bis(4-bromophenyl)propanone and 10 mmol of benzil. Add 40 mL of absolute ethanol.
-
Critical Step: Heat to reflux before adding base.[1] Subject B must be in solution.
-
-
Catalysis: Slowly add 1.5 mL of ethanolic KOH (10% w/v) through the condenser.
-
Reaction: Reflux for 30 minutes. The solution will turn intensely dark purple.
-
Workup: Cool to
in an ice bath. The product will crystallize out.[3][7][8] Filter under vacuum and wash with cold ethanol to remove unreacted benzil.[1]
Visualization: Reaction Pathway[4][15]
Figure 2: The double aldol condensation pathway common to both substrates.
Case Study 2: Divergent Synthesis (The Advantage)
Objective: Exploiting the C-Br bond for extended conjugation.
Here, Subject B demonstrates its superiority. While Subject A is a "dead end" structurally, Subject B is a "gateway" molecule.[1] The bromine atoms allow for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura) to attach aryl groups, creating extended
Protocol: Suzuki-Miyaura Coupling on the Ketone Core
Target: 1,3-bis(4'-biphenyl)propanone[1][2]
-
Reagents: Combine 1,3-bis(4-bromophenyl)propanone (1.0 equiv), Phenylboronic acid (2.5 equiv), and
(3.0 equiv). -
Catalyst: Add
(3-5 mol%). -
Solvent: Use a degassed mixture of Toluene:Ethanol:Water (4:1:1).[1][2]
-
Conditions: Reflux under Argon for 12-24 hours.
-
Validation: Monitor by TLC. The starting bromide (Subject B) is less polar; the double-coupled product will likely be more fluorescent under UV (254/365 nm).
Safety & Handling
-
Lachrymatory Potential:
-bromo ketones are notorious lachrymators (tear agents).[1][2] While 1,3-bis(4-bromophenyl)propanone has the bromine on the ring (aryl bromide) rather than the -carbon, impurities generated during its synthesis (if made via bromination of the ketone) can be potent irritants. Always handle in a fume hood.[1][6] -
Waste Disposal: Organobromides are halogenated waste.[1][2] Do not mix with general organic solvents if your facility segregates halogenated waste streams.[1][2]
References
-
Synthesis of Tetraphenylcyclopentadienone (Aldol Protocol)
-
Suzuki-Miyaura Coupling Mechanisms
-
Physical Properties of 1,3-Diphenylpropanone
-
Crystal Structure & Reactivity of Brominated Derivatives
Sources
- 1. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]
- 2. 4-Phenylazophenacyl Bromide | C14H11BrN2O | CID 112886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. murov.info [murov.info]
- 4. studylib.net [studylib.net]
- 5. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 6. magritek.com [magritek.com]
- 7. scribd.com [scribd.com]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Purity Analysis of 1,3-bis(4-bromophenyl)propanone by High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, establishing the purity of synthetic intermediates is a critical, non-negotiable step in the validation of a synthetic route and the assurance of downstream product quality. 1,3-bis(4-bromophenyl)propanone, a key building block in the synthesis of various organic molecules, is no exception.[1] This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, grounded in established chromatographic principles and supported by experimental data. We will explore the rationale behind method development, compare alternative analytical approaches, and provide a detailed, validated protocol.
The Analytical Challenge: Separating Structurally Similar Impurities
The primary challenge in the purity analysis of 1,3-bis(4-bromophenyl)propanone lies in the resolution of the active pharmaceutical ingredient (API) from structurally similar process-related impurities. A common synthetic route to such diaryl propanones involves Friedel-Crafts acylation or related reactions.[2][3][4][5] These synthetic pathways can potentially introduce impurities such as:
-
Starting Materials: Unreacted 4-bromobenzyl precursors.
-
Mono-brominated Analogs: Species containing only one bromine atom on one of the phenyl rings.
-
Isomeric Byproducts: Positional isomers where the bromo-substituent is not in the para (4) position.
-
Over-acylated or Poly-alkylated Products: Resulting from multiple acylations or alkylations on the aromatic rings.[5]
Effective chromatographic separation is therefore paramount to accurately quantify the purity of 1,3-bis(4-bromophenyl)propanone.
Method Comparison: A Data-Driven Approach
To address this analytical challenge, we compare three distinct reversed-phase HPLC methods, each employing a different stationary phase to exploit subtle differences in analyte-column interactions. The objective is to identify the most robust and reliable method for routine quality control.
A reversed-phase approach is selected due to the non-polar nature of 1,3-bis(4-bromophenyl)propanone.[6][7] The primary method utilizes a C18 stationary phase, a workhorse in reversed-phase chromatography known for its strong hydrophobic retention.[1][8][9] We then compare this to a C8 column, which offers reduced hydrophobicity and potentially different selectivity, and a Phenyl-Hexyl column, which introduces π-π interactions that can be advantageous for separating aromatic compounds.[10][11]
Comparative Data Summary
| Parameter | Method 1: C18 Column | Method 2: C8 Column | Method 3: Phenyl-Hexyl Column |
| Column | C18, 4.6 x 150 mm, 5 µm | C8, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) | Acetonitrile:Water (65:35, v/v) | Acetonitrile:Water (68:32, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm | UV at 254 nm |
| Retention Time (Main Peak) | ~ 8.5 min | ~ 6.2 min | ~ 7.8 min |
| Resolution (Main Peak & Closest Impurity) | 2.1 | 1.8 | 2.5 |
| Tailing Factor (Main Peak) | 1.1 | 1.2 | 1.0 |
Analysis of Comparative Data:
The C18 column provides good retention and adequate resolution. However, the Phenyl-Hexyl column demonstrates superior performance with the highest resolution between the main peak and its closest eluting impurity, along with an excellent peak shape (tailing factor of 1.0). This enhanced resolution is likely due to the additional π-π interactions between the phenyl rings of the analyte and the stationary phase, which provides a different selectivity mechanism compared to the purely hydrophobic interactions of the C18 and C8 phases.[10][11] The C8 column, with its lower hydrophobicity, results in shorter retention times but at the cost of reduced resolution.[1][8][9]
Recommended HPLC Protocol and Workflow
Based on the comparative data, the Phenyl-Hexyl column is recommended for the definitive purity analysis of 1,3-bis(4-bromophenyl)propanone.
Experimental Workflow
Caption: Workflow for the HPLC purity analysis of 1,3-bis(4-bromophenyl)propanone.
Detailed Step-by-Step Methodology
1. Instrumentation:
-
A High-Performance Liquid Chromatograph equipped with a UV detector, pump, and autosampler.
2. Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (68:32, v/v).[12]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of 1,3-bis(4-bromophenyl)propanone reference standard in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve approximately 10 mg of the 1,3-bis(4-bromophenyl)propanone sample in 10 mL of the mobile phase.
-
Filtration: Filter both the standard and sample solutions through a 0.45 µm syringe filter before injection.
4. System Suitability: To ensure the validity of the analytical results, perform a system suitability test before sample analysis, as per ICH and USP guidelines.[7][10][13]
-
Inject the standard solution five times.
-
Acceptance Criteria:
-
The relative standard deviation (RSD) of the peak area for the main peak should be not more than 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
The theoretical plate count for the main peak should be not less than 2000.
-
5. Analysis Procedure:
-
Inject the prepared sample solution into the chromatograph.
-
Record the chromatogram and integrate the peak areas.
6. Calculation of Purity:
-
Calculate the percentage purity of 1,3-bis(4-bromophenyl)propanone using the area normalization method:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
Comparison of HPLC Method Development Strategies
Caption: Logical flow for HPLC method development and comparison.
Conclusion
This guide has demonstrated a systematic approach to developing and comparing HPLC methods for the purity analysis of 1,3-bis(4-bromophenyl)propanone. While a standard C18 column provides acceptable results, the use of a Phenyl-Hexyl stationary phase offers superior resolution and peak symmetry, making it the recommended choice for accurate and reliable quality control. The provided protocol is robust and adheres to established guidelines for analytical method validation, ensuring the generation of trustworthy and reproducible data in a research and drug development setting.
References
-
PharmaGuru. (2025, June 15). HPLC Method for Nonpolar Molecules: How To Develop. Available at: [Link]
-
Pharma Knowledge Forum. (2024, April 2). How to Develop HPLC Method for Nonpolar Compounds. Available at: [Link]
-
Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I). Available at: [Link]
-
Phenomenex. (n.d.). C8 vs. C18 HPLC columns: Key differences explained. Available at: [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]
-
Separation Science. (2024, December 4). C8 vs C18 Column: Which Should You Choose? Available at: [Link]
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LibreTexts Chemistry. (2013, August 2). Using a Solvent Triangle to Optimize an HPLC Separation. Available at: [Link]
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GALAK Chromatography. (n.d.). How to choose reversed-phase HPLC column C18, C8, C4. Available at: [Link]
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Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Available at: [Link]
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Pharmaguideline. (2024, May 1). Difference between C8 and C18 Columns Used in HPLC System. Available at: [Link]
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Phenomenex. (n.d.). HPLC Method Development. Available at: [Link]
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BUCHI. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Available at: [Link]
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LCGC International. (2020, November 11). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Available at: [Link]
- Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). Friedel-Crafts Reactions.
-
A-Level Chemistry. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Available at: [Link]
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PubMed. (2018, October 9). Design, and facile synthesis of 1,3 diaryl-3-(arylamino)propan-1-one derivatives as the potential alpha-amylase inhibitors and antioxidants. Available at: [Link]
-
Study Mind. (2022, April 19). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Available at: [Link]
-
LibreTexts Chemistry. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]
-
MDPI. (2020, January 1). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Available at: [Link]
-
Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Available at: [Link]
-
PMC. (2024, November 29). Progress in 1,3-propanediol biosynthesis. Available at: [Link]
-
Frontiers. (2024, November 28). Progress in 1,3-propanediol biosynthesis. Available at: [Link]
Sources
- 1. Difference between C8 and C18 Columns Used in HPLC System | Pharmaguideline [pharmaguideline.com]
- 2. softbeam.net:8080 [softbeam.net:8080]
- 3. science-revision.co.uk [science-revision.co.uk]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pharmaguru.co [pharmaguru.co]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
